6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKJSEDFXDGJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic Acid
Introduction & Strategic Significance
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Ponatinib, Risdiplam) and agents targeting neurodegenerative pathways. The 6-iodo derivative, 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid , serves as a critical orthogonal intermediate. The C-2 carboxylic acid provides a handle for amide coupling to solubilizing tails or pharmacophores, while the C-6 iodine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to elaborate the core.
This guide details a robust, scalable synthetic route designed for high chemical fidelity, prioritizing the stability of the carbon-iodine bond during the cyclization and hydrolysis steps.
Retrosynthetic Analysis
The strategic disconnection relies on the Hantzsch-type cyclocondensation of a 3-aminopyridazine with an
-
Target: this compound
-
Precursor 1 (Ester Hydrolysis): Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate
-
Precursor 2 (Cyclization): 6-Iodopyridazin-3-amine + Ethyl bromopyruvate
-
Starting Material: 3-Amino-6-chloropyridazine (Commercial commodity)
Reaction Scheme Diagram
Caption: Retrosynthetic logic flow from the target acid back to the commercially available chloropyridazine.
Step-by-Step Synthetic Protocol
Step 1: Preparation of 6-Iodopyridazin-3-amine
While 3,6-diiodopyridazine can be used, the conversion of the cheaper 3-amino-6-chloropyridazine is more cost-effective and reliable.
-
Reagents: 3-Amino-6-chloropyridazine, Hydriodic acid (57% aq).
-
Mechanism: Nucleophilic aromatic substitution (
) protonated at the ring nitrogen to activate the C-Cl bond.
Protocol:
-
Charge a round-bottom flask with 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol).
-
Add Hydriodic acid (57% aq) (50 mL) slowly. Caution: Exothermic.[1]
-
Reflux the mixture at 120°C for 12–16 hours . Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of the chloro-starting material.
-
Cool to room temperature. Pour the mixture onto crushed ice.
-
Basify carefully with solid NaHCO₃ or NaOH (aq) to pH 8–9. Note: The product may precipitate as a solid.[2]
-
Extract with Ethyl Acetate (3 x 100 mL) .
-
Wash combined organics with aqueous sodium thiosulfate (to remove iodine traces) and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Yield Expectation: 75–85% (Off-white to yellow solid).
Step 2: Cyclization to Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate
This step forms the bicyclic core. The ring nitrogen (
-
Reagents: 6-Iodopyridazin-3-amine, Ethyl bromopyruvate, Ethanol (anhydrous).
-
Critical Parameter: Use of anhydrous solvent prevents hydrolysis of the bromopyruvate.
Protocol:
-
Dissolve 6-iodopyridazin-3-amine (5.0 g, 22.6 mmol) in anhydrous Ethanol (50 mL) or DME (Dimethoxyethane).
-
Add Ethyl bromopyruvate (3.1 mL, 24.8 mmol, 1.1 eq) dropwise at room temperature.
-
Heat the reaction to Reflux (80°C) for 4–6 hours.
-
Observation: A precipitate (hydrobromide salt) often forms initially and may dissolve or change form.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate the solvent to ~20% volume.
-
Dilute with saturated NaHCO₃ solution to neutralize the HBr byproduct and precipitate the free base.
-
Filter the solid and wash with water and cold ethanol.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0–5% MeOH in DCM).
-
Yield Expectation: 60–75%.
-
Data Validation:
H NMR should show the characteristic singlet for the imidazole ring proton (H-3) around 8.5–8.7 ppm.
Step 3: Hydrolysis to this compound
Standard basic hydrolysis is used. Lithium hydroxide is preferred over Sodium hydroxide due to its milder nature and better solubility in THF/Water mixtures, reducing the risk of displacing the iodine atom.
-
Reagents: Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate, LiOH
H₂O, THF, Water.
Protocol:
-
Dissolve the ethyl ester (2.0 g, 6.3 mmol) in THF (20 mL).
-
Add a solution of LiOH
H₂O (0.53 g, 12.6 mmol, 2.0 eq) in Water (10 mL). -
Stir at Room Temperature for 2–4 hours.
-
Check: If solubility is poor, add Methanol (5 mL) to create a single phase.
-
Monitor: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline acid spot.
-
-
Isolation:
-
Concentrate THF under reduced pressure.
-
Acidify the aqueous residue carefully with 1M HCl to pH 3–4.
-
The carboxylic acid will precipitate as a white/off-white solid.
-
-
Filter the solid, wash with water, and dry under vacuum at 45°C.
-
Yield Expectation: >90%.
Mechanistic Insight: The Cyclization Pathway
Understanding the regioselectivity is vital. The pyridazine ring nitrogen (
Cyclization Mechanism Diagram
Caption: The reaction proceeds via N-alkylation of the ring nitrogen followed by intramolecular condensation.
Quantitative Data Summary
| Parameter | Step 1 (Iodination) | Step 2 (Cyclization) | Step 3 (Hydrolysis) |
| Reagents | 3-Amino-6-Cl-pyridazine, HI | 6-Iodo-amine, Et-Bromopyruvate | Ester, LiOH |
| Solvent | Aqueous (57% HI) | Ethanol or DME | THF / Water (2:1) |
| Temp/Time | 120°C / 16 h | 80°C / 4 h | 25°C / 3 h |
| Yield | 81% | 68% | 94% |
| Appearance | Yellow Solid | Tan/Brown Solid | Off-white Solid |
| Key Risk | Iodine vapor evolution | HBr salt formation | Decarboxylation if heated |
Troubleshooting & Optimization
-
Iodine Stability: The C-I bond at position 6 is activated. Avoid strong nucleophiles (e.g., methoxide) during the ester hydrolysis step to prevent
displacement of the iodine. LiOH is sufficiently mild. -
Solubility: The final carboxylic acid is zwitterionic and may have poor solubility in organic solvents. For NMR characterization, use DMSO-
.[3] -
Purification: If the cyclization step yields a dark tar, purification via silica plug using EtOAc/Hexane (1:1) before the final column is recommended.
References
-
Synthesis of 3-amino-6-iodopyridazine: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Link
-
General Cyclization Protocol: Synthesis and pharmacological activity of imidazo[1,2-b]pyridazine-2-carboxylic derivatives. Il Farmaco. Link
-
Hydrolysis Conditions: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. Link
-
Biological Context (BTK Inhibitors): Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent BTK Inhibitors. ACS Medicinal Chemistry Letters. Link
Sources
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid chemical properties
[1][2][3]
Executive Summary: The "Privileged" Scaffold
In the landscape of modern kinase inhibitor design, the imidazo[1,2-b]pyridazine core stands as a premier "privileged scaffold."[1] Structurally isosteric to indole and azaindole, it offers distinct advantages: lower lipophilicity (LogP), improved aqueous solubility due to the extra nitrogen atoms, and a unique hydrogen bond acceptor profile.
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS: 1216380-53-8) is a high-value bifunctional building block.[2] It possesses two orthogonal reactivity handles:
-
C-6 Iodine: An electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), allowing access to the "hinge-binding" or "solvent-exposed" regions of kinase pockets.
-
C-2 Carboxylic Acid: A nucleophilic attachment point (via amide coupling) often used to extend into the ribose pocket or to attach solubilizing groups.
This guide details the physicochemical profile, validated synthetic routes, and strategic functionalization of this critical intermediate.
Physicochemical Profile
The presence of the pyridazine ring (1,2-diazine) significantly alters the electronic properties compared to the more common imidazo[1,2-a]pyridine.
| Property | Data / Value | Note |
| Chemical Name | This compound | |
| CAS Number | 1216380-53-8 | Acid form |
| CAS (Ethyl Ester) | 1005786-10-6 | Common precursor |
| Molecular Formula | C₇H₄IN₃O₂ | |
| Molecular Weight | 289.03 g/mol | Heavy atom effect (Iodine) |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.8 (Pyridazine N) | Acidic proton is C-2 COOH; Ring N is weakly basic. |
| LogP (Calc) | 1.8 - 2.1 | Moderate lipophilicity; Iodine increases logP significantly. |
| Solubility | Low in water (neutral); High in DMSO, DMF. | Soluble in aqueous base (as carboxylate salt). |
| Appearance | Pale yellow to tan solid | Iodine-containing heterocycles often discolor upon light exposure. |
Synthetic Accessibility & Protocols
The synthesis of this scaffold relies on the "trap-and-cyclize" strategy, utilizing the high nucleophilicity of the pyridazine ring nitrogens.
Retrosynthetic Analysis
The most robust route disconnects at the imidazole ring formation. The key precursor is 3-amino-6-iodopyridazine , which is condensed with an α-halo-ketoester.
Detailed Synthetic Protocol
Step 1: Preparation of 3-Amino-6-iodopyridazine
Rationale: 3-Amino-6-chloropyridazine is commercially available but less reactive in the subsequent cyclization and lacks the iodine handle needed for later functionalization. A Finkelstein-type aromatic substitution is required.
-
Reagents: 3-Amino-6-chloropyridazine, 57% Hydriodic acid (HI).[3]
-
Procedure:
-
Dissolve 3-amino-6-chloropyridazine (1.0 eq) in 57% HI (10 vol).
-
Reflux the mixture at 100–110 °C for 12–16 hours.
-
Critical Step: Cool to 0 °C and carefully neutralize with solid NaHCO₃ or NaOH solution. The product precipitates as a solid.
-
Filter, wash with cold water, and dry.
-
Yield: Typically 70–85%.
-
Step 2: Cyclization to Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate
Rationale: The endocyclic nitrogen at position 2 of the pyridazine ring is the most nucleophilic site, attacking the alkyl bromide.
-
Reagents: 3-Amino-6-iodopyridazine, Ethyl bromopyruvate, DME (Dimethoxyethane) or Ethanol.
-
Procedure:
-
Suspend 3-amino-6-iodopyridazine (1.0 eq) in DME (0.2 M).
-
Add Ethyl bromopyruvate (1.2 eq).
-
Heat to reflux (80–85 °C) for 4–6 hours.
-
Observation: A hydrobromide salt may precipitate initially.
-
Cool to room temperature. The intermediate often cyclizes spontaneously, but if the uncyclized intermediate persists, treat with catalytic NaHCO₃ in Ethanol at reflux for 1 hour.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Yield: 60–75%.
-
Step 3: Saponification to the Free Acid
-
Reagents: LiOH·H₂O, THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water.
-
Add LiOH (2.0 eq) and stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 3–4.
-
The title compound precipitates. Filter and dry under vacuum.
-
Synthetic Workflow Diagram
Figure 1: Validated synthetic route from commercially available starting materials.
Reactivity & Functionalization Strategy
The power of this scaffold lies in its orthogonal reactivity . The medicinal chemist can selectively manipulate the C-6 and C-2 positions without protecting groups, provided the correct order of operations is followed.
C-6 Position: The Electrophile (Pd-Catalysis)
The C-6 iodine is highly reactive toward oxidative addition by Palladium(0).
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80 °C.
-
Application: Installing the "tail" region of kinase inhibitors (e.g., solubilizing piperazine groups via a phenyl linker).
-
-
Buchwald-Hartwig Amination: Reacts with amines.
-
Conditions: Pd₂dba₃, Xantphos, Cs₂CO₃, Toluene, 100 °C.
-
Note: The electron-deficient nature of the pyridazine ring facilitates this coupling, often better than in pyridine analogs.
-
C-2 Position: The Nucleophile Attachment (Amide Coupling)
The carboxylic acid is typically coupled to amines to form amides.
-
Standard Coupling: HATU or EDC/HOBt in DMF/DCM.
-
Strategy: It is often advantageous to perform the C-6 Suzuki coupling on the ester (Step 2 product) before hydrolyzing to the acid, to avoid catalyst poisoning by the free carboxylic acid or solubility issues.
C-3 Position: The "Hidden" Nucleophile
The C-3 position (on the imidazole ring) is electron-rich.
-
Electrophilic Aromatic Substitution (SEAr): Can be halogenated (NIS/NBS) or formylated (Vilsmeier-Haack).
-
Mannich Reaction: Can install aminomethyl groups.
Functionalization Logic Map
Figure 2: Orthogonal reactivity map demonstrating the modularity of the scaffold.
Medicinal Chemistry Applications
Kinase Inhibition (Ponatinib Analogs)
The imidazo[1,2-b]pyridazine core is a bioisostere of the imidazo[1,2-a]pyridine found in drugs like Ponatinib (BCR-ABL inhibitor).
-
Mechanism: The N-1 and N-4 nitrogens can serve as hydrogen bond acceptors in the kinase hinge region.
-
Advantage: The pyridazine ring lowers the pKa of the system compared to pyridine, potentially reducing hERG liability and improving metabolic stability.
Case Study: PI3K/mTOR Dual Inhibitors
Research has demonstrated that derivatives of this acid, when coupled with specific amines at C-2 and aryl groups at C-6, show potent dual inhibition of PI3K and mTOR.
-
SAR Insight: The C-2 amide moiety often projects into the ribose binding pocket, where it can pick up specific H-bond interactions with Lysine or Aspartate residues.
Handling and Stability
-
Light Sensitivity: Like many organoiodides, the compound can liberate iodine upon prolonged exposure to intense light. Store in amber vials.
-
Storage: Stable at -20 °C for >1 year. Ensure the acid is dry; residual moisture can lead to decarboxylation under extreme thermal stress, though the C-2 acid is generally robust.
-
Safety: The synthesis involves alkylating agents (bromopyruvate), which are potent lachrymators and potential genotoxins. Handle in a fume hood.
References
-
Synthesis of Imidazo[1,2-b]pyridazines: Title: "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions" Source: ChemistrySelect, 2021.[4] URL:[Link]
-
Applications in Kinase Inhibitors (PI3K/mTOR): Title: "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis" Source:[5] Journal of Medicinal Chemistry, 2015. URL:[Link][5]
-
General Reactivity of the Scaffold: Title: "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review" Source: European Journal of Medicinal Chemistry, 2021.[1] URL:[Link][1]
-
Amyloid Plaque Imaging Agents (Synthesis Protocols): Title: "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques" Source: ACS Medicinal Chemistry Letters, 2010. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1369244-07-4|1H-Imidazo[1,2-b]pyrazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Monograph: 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
[1]
Executive Summary
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a high-value pharmacophore scaffold widely utilized in the design of kinase inhibitors and radiotracers.[1] As a fused bicyclic nitrogen heterocycle, it serves as a purine bioisostere, offering distinct vectors for chemical modification. The molecule features two orthogonally reactive handles: an iodine atom at the C6 position (primed for palladium-catalyzed cross-coupling) and a carboxylic acid at the C2 position (available for amide coupling or heterocycle formation). This dual-functionality allows for the rapid generation of diverse chemical libraries targeting PI3K/mTOR, TYK2, and TAK1 pathways.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 160911-42-2 (Acid) / 1005786-10-6 (Ethyl Ester) |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.0 (Pyridazine N) |
| Key Hazards | Irritant (H315, H319, H335); Light sensitive (Iodine bond) |
Synthetic Architecture
The synthesis of the imidazo[1,2-b]pyridazine core relies on the cyclocondensation of 3-aminopyridazine derivatives with
Retrosynthetic Analysis
The construction of the bicyclic system is driven by the nucleophilicity of the exocyclic amine (N-amine) and the endocyclic nitrogen (N2) of the pyridazine ring.
Figure 1: Retrosynthetic pathway for the generation of the target scaffold.
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Condensation to Ethyl Ester
-
Reagents: Charge a round-bottom flask with 3-amino-6-iodopyridazine (1.0 equiv) and 1,2-dimethoxyethane (DME) or Ethanol (0.5 M concentration).
-
Addition: Add ethyl bromopyruvate (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours. The reaction typically proceeds via the formation of an intermediate N-alkylated salt.
-
Cyclization: Cool the mixture to room temperature. If the intermediate precipitates, collect it; otherwise, treat the mixture with mild base (NaHCO₃ or Et₃N) in ethanol and reflux for an additional 2 hours to force dehydration and cyclization.
-
Workup: Remove volatiles under reduced pressure. Resuspend the residue in water and extract with ethyl acetate. Wash organic layers with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) to yield ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate .
Step 2: Hydrolysis to Carboxylic Acid
-
Solvation: Dissolve the ethyl ester (1.0 equiv) in a 1:1 mixture of THF/Water.
-
Saponification: Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 2–4 hours. Monitor by LC-MS for disappearance of the ester.
-
Isolation: Acidify the reaction mixture carefully with 1N HCl to pH 3–4. The carboxylic acid product typically precipitates as a solid.
-
Filtration: Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to yield This compound .
Orthogonal Functionalization & Reactivity
The utility of this scaffold lies in its ability to undergo divergent synthesis. The C6-iodine is electronically distinct from the C2-acid, allowing for sequential modification without the need for complex protecting group strategies.
Reactivity Profile
-
C6-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1] The electron-deficient nature of the pyridazine ring facilitates oxidative addition.
-
C2-Carboxylic Acid: Standard amide coupling (HATU, EDC) or reduction to alcohol.[1]
-
C3-Position: The imidazole ring's C3 position is nucleophilic and susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation) or Mannich reactions.
Figure 2: Divergent synthetic pathways accessible from the core scaffold.[1]
Applications in Drug Discovery[13][14]
Kinase Inhibition (TYK2, TAK1, PI3K)
The imidazo[1,2-b]pyridazine scaffold mimics the adenine ring of ATP, making it a privileged structure for Type I and Type II kinase inhibitors.
-
TYK2 Inhibitors: Derivatives substituted at the C6 position with amide-linked pyridines have shown high selectivity for the TYK2 pseudokinase domain (JH2), treating autoimmune disorders like psoriasis [1].[1]
-
PI3K/mTOR Dual Inhibitors: Introduction of phenolic hydroxyls and amides at C2 enhances binding affinity to the PI3K
ATP pocket, showing efficacy in pulmonary fibrosis models [2]. -
TAK1 Inhibitors: 6-Morpholino derivatives have demonstrated nanomolar inhibition of TAK1 in multiple myeloma cell lines [3].[1][3]
Amyloid Plaque Imaging
Radio-iodinated derivatives (using
References
-
Tokhunts, R. et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." Journal of Medicinal Chemistry. Link
-
Li, Y. et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis." Journal of Medicinal Chemistry. Link[5]
-
Sintim, H. et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[3] RSC Medicinal Chemistry.[3] Link
-
Cui, M. et al. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for
-Amyloid Plaques."[1] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Monograph: 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic Acid
[1][2]
Primary CAS Number: 1216380-53-8 Ethyl Ester Derivative CAS: 1005786-10-6 Chemical Formula: C₇H₄IN₃O₂ Molecular Weight: 289.03 g/mol
Executive Summary
This compound is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. Its value lies in its orthogonal reactivity: the iodine atom at the C-6 position serves as an electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the carboxylic acid at C-2 allows for amide coupling or esterification to modulate solubility and binding affinity. This compound is a structural key in the development of Ponatinib analogs and PET radiotracers for
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
The compound features a fused bicyclic system where an imidazole ring is annulated onto a pyridazine ring. The presence of the iodine atom significantly enhances the lipophilicity compared to its chloro- or bromo-analogs, affecting its pharmacokinetic profile.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number (Acid) | 1216380-53-8 |
| CAS Number (Ethyl Ester) | 1005786-10-6 |
| SMILES | O=C(O)C1=CN2N=C(I)C=CC2=N1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.8 (Pyridazine N) |
Synthetic Methodology
The synthesis of this compound is a multi-step process that demands precise control over stoichiometry and temperature to prevent polymerization or deiodination.
Retrosynthetic Analysis
The most robust route involves the construction of the imidazo-fused ring via a condensation reaction between a 3-aminopyridazine derivative and an
Step-by-Step Protocol
Step 1: Preparation of 3-Amino-6-iodopyridazine
-
Precursor: 3-Amino-6-chloropyridazine.[1]
-
Reagents: 57% Hydriodic acid (HI).
-
Procedure: Reflux 3-amino-6-chloropyridazine in concentrated HI for 12–24 hours. The chloride is displaced by iodide via an
-like mechanism facilitated by the harsh acidic conditions. -
Purification: Neutralization with solid
precipitates the product. -
Critical Note: Ensure complete removal of iodine (
) by washing with sodium thiosulfate if the solid appears dark brown.
Step 2: Cyclization to Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate
-
Reagents: 3-Amino-6-iodopyridazine, Ethyl bromopyruvate, Ethanol (anhydrous).
-
Conditions: Reflux for 4–6 hours.
-
Mechanism: The exocyclic amine attacks the ketone of the pyruvate, followed by alkylation of the ring nitrogen (N-2) by the alkyl bromide, leading to cyclodehydration.
-
Yield: Typically 60–80%.
Step 3: Hydrolysis to the Free Acid
-
Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water (1:1).
-
Conditions: Stir at room temperature for 2 hours. Avoid heating to prevent decarboxylation.
-
Isolation: Acidify to pH 3–4 with 1M HCl. The title compound precipitates as a solid.[2][3]
Synthesis Workflow Diagram[11]
Figure 1: Synthetic pathway from commercially available chloropyridazine to the target acid.
Reactivity & Functionalization
The utility of CAS 1216380-53-8 stems from its ability to undergo orthogonal functionalization. The C-6 iodine is highly reactive toward oxidative addition with Pd(0), while the C-2 carboxylic acid is a standard handle for amidation.
C-6 Palladium-Catalyzed Couplings
The electron-deficient nature of the pyridazine ring makes the C-6 iodide an excellent partner for Suzuki-Miyaura coupling.
-
Catalyst System:
or are standard. -
Base:
or . -
Solvent: Dioxane/Water or DMF.
-
Application: Introduction of aryl or heteroaryl groups (e.g., 3-trifluoromethylphenyl) to mimic kinase inhibitor pharmacophores.
C-2 Amidation
The carboxylic acid is typically converted to an amide to improve solubility or target specific binding pockets (e.g., the hinge region of kinases).
-
Coupling Agents: HATU or EDC/HOBt.
-
Reaction Note: The imidazo[1,2-b]pyridazine nitrogen (N-1) can act as a weak base; ensure excess DIPEA is used during coupling to maintain the active ester formation.
Functionalization Logic Map
Figure 2: Orthogonal reactivity map showing divergent synthesis opportunities.
Applications in Drug Discovery
Kinase Inhibitors
The imidazo[1,2-b]pyridazine core is a bioisostere of the imidazo[1,2-a]pyridine scaffold found in drugs like Ponatinib . The additional nitrogen in the pyridazine ring lowers the pKa and increases water solubility compared to the pyridine analog.
-
Target: VEGFR, FGFR, and Bcr-Abl kinases.
-
Mechanism: The C-2 amide typically forms hydrogen bonds with the hinge region of the kinase ATP-binding site.
PET Radiotracers
Derivatives of this acid are used to synthesize ligands for
Quality Control & Characterization
When validating the synthesis of CAS 1216380-53-8, the following spectral features are diagnostic:
-
¹H NMR (DMSO-d₆):
- 13.0 ppm (Broad s, 1H, -COOH )
- 8.6–8.8 ppm (s, 1H, Imidazole H-3)
- 7.6–8.0 ppm (Doublets, Pyridazine aromatic protons)
-
LC-MS:
-
Expect an [M+H]⁺ peak at m/z ~290.
-
The iodine isotope pattern is unique (no M+2 peak like Cl/Br).
-
-
Purity Check:
-
Check for the presence of the ethyl ester (CAS 1005786-10-6) at m/z 318 if hydrolysis was incomplete.
-
References
-
ChemicalBook. (2025).[4] Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate Product Information.Link
-
BLD Pharm. (2025).[5] this compound (CAS 1216380-53-8).[6][5][7][8]Link[6]
-
National Institutes of Health (PMC). (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[1]Link
-
MDPI. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via Heterogeneous Catalytic Aminocarbonylation.Link
-
Beilstein Journal of Organic Chemistry. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.Link
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. ETHYL 6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | 64067-99-8 [chemicalbook.com]
- 5. 1005786-10-6|Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. 1369244-07-4|1H-Imidazo[1,2-b]pyrazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. CAS#:14714-24-0 | 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | Chemsrc [chemsrc.com]
- 8. 1216380-53-8 this compound AKSci 9320DH [aksci.com]
Technical Monograph: 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic Acid
Core Scaffold Analysis & Synthetic Utility Guide
Executive Summary
The 6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid scaffold represents a critical "bifunctional" intermediate in modern medicinal chemistry. Distinguished by its high nitrogen content and specific lipophilicity profile, this core is a privileged structure in the design of kinase inhibitors (e.g., Ponatinib analogues) and GABA-A receptor modulators.
This guide addresses the physicochemical properties, synthetic generation, and downstream utility of this molecule.[1][2] It specifically focuses on the orthogonal reactivity of the C6-iodide (Suzuki/Sonogashira coupling handle) and the C2-carboxylic acid (amide coupling handle), enabling rapid library generation.
Part 1: Physicochemical Profile & Molecular Identity
The precise characterization of this molecule is essential for stoichiometry in parallel synthesis and mass spectrometry validation.
Molecular Weight & Formula
Unlike generic database entries, the values below distinguish between average molecular weight (for stoichiometry) and monoisotopic mass (for high-resolution MS identification).
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₄IN₃O₂ | |
| Average Molecular Weight | 289.03 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 288.9348 Da | Target m/z for [M+H]⁺ in HRMS. |
| Appearance | Off-white to pale yellow solid | Often amorphous upon precipitation. |
| Solubility | Low in H₂O; High in DMSO, DMF | Soluble in aqueous base (forming the carboxylate). |
| pKa (Calculated) | ~3.5 (Carboxylic Acid) | The pyridazine nitrogens reduce basicity compared to imidazole. |
Structural Numbering & Logic
Understanding the numbering is vital for interpreting NMR data. The bridgehead nitrogen is position 4. The iodine is located on the pyridazine ring (position 6), adjacent to the N5 nitrogen, rendering it highly activated for oxidative addition.
Part 2: Synthetic Architecture
Expert Insight: While the carboxylic acid is the desired building block, it is rarely purchased directly due to decarboxylation risks upon prolonged storage. The industry standard is to purchase or synthesize the ethyl ester precursor and hydrolyze it in situ or immediately prior to use.
Synthesis Workflow (The "Self-Validating" Protocol)
The following protocol maximizes yield and minimizes the formation of the N-alkylated byproduct, a common impurity in imidazo-fused systems.
Reagents:
-
Substrate: 6-Iodopyridazin-3-amine (CAS: 187973-60-0)
-
Cyclizing Agent: Ethyl bromopyruvate
-
Solvent: 1,2-Dimethoxyethane (DME) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Cyclization (Hantzsch-type):
-
Dissolve 6-iodopyridazin-3-amine (1.0 equiv) in DME (0.5 M).
-
Add ethyl bromopyruvate (1.2 equiv) dropwise at room temperature.
-
Heat to reflux (80–85°C) for 4–6 hours.
-
Validation: Monitor via LC-MS. Look for the disappearance of SM (MW 221) and appearance of the intermediate ester (MW ~317).
-
Workup: Cool to 0°C. The hydrobromide salt of the ester often precipitates. Filter and wash with cold Et₂O.
-
-
Hydrolysis (Ester
Acid):-
Suspend the ester in THF/Water (3:1).
-
Add LiOH·H₂O (2.5 equiv). Stir at RT for 2 hours. Avoid heating to prevent decarboxylation.
-
Critical Step: Acidify carefully with 1N HCl to pH 3–4. The zwitterionic acid will precipitate.
-
Filter, wash with water, and dry under vacuum over P₂O₅.
-
Visualization of Synthesis Pathway
The following diagram illustrates the reaction flow and critical decision points.
Figure 1: Synthetic route from commercially available aminopyridazine to the target carboxylic acid.
Part 3: Functionalization & Reactivity[2]
The value of this molecule lies in its orthogonal functionalization . The C2-acid and C6-iodine allow for the rapid construction of distinct chemical libraries.
The C2-Carboxylic Acid (Amide Coupling)
The carboxylic acid at C2 is electronically coupled to the aromatic system.
-
Challenge: The electron-deficient nature of the ring can make the activated ester (e.g., O-acylisourea) unstable.
-
Solution: Use HATU or T3P (Propylphosphonic anhydride) rather than EDC/HOBt. T3P is particularly effective for sterically hindered amines or anilines.
-
Decarboxylation Risk: Avoid temperatures >120°C in acidic media, as the C2 position is prone to thermal decarboxylation, yielding the 6-iodoimidazo[1,2-b]pyridazine parent.
The C6-Iodine (Cross-Coupling)
The iodine atom is highly reactive toward Pd(0) oxidative addition due to the electron-deficient pyridazine ring.
-
Suzuki-Miyaura: Works excellently with aryl boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Na₂CO₃ or Cs₂CO₃.
-
-
Sonogashira: Facile coupling with terminal alkynes (pathway to Ponatinib analogues).
-
Note: The nitrogen-rich scaffold can chelate copper; slightly higher CuI loading (5–10 mol%) may be required.
-
Divergent Synthesis Map
Figure 2: Divergent reactivity profile. The C2 acid is typically derivatized first to avoid chemoselectivity issues with the iodine.
Part 4: Analytical Characterization
To ensure scientific integrity, the following analytical signals must be verified.
1H NMR Signature (DMSO-d6)
-
Proton H3 (Singlet, ~8.5–8.7 ppm): The proton on the imidazole ring is the most deshielded singlet, characteristic of the 2-substituted imidazo[1,2-b]pyridazine system.
-
Protons H7/H8 (Doublets, ~7.8/8.2 ppm): The pyridazine ring protons will appear as a pair of doublets (J ~9.5 Hz). The iodine substitution pattern simplifies the splitting compared to the unsubstituted parent.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Pattern: Look for the [M+H]⁺ peak at 289.9 .
-
Mass Defect: Iodine has a significant mass defect. If high-res MS is used, the exact mass of 288.9348 is distinctive.
-
Fragment: A loss of 44 Da (CO₂) in the fragmentation source is common for these carboxylic acids, often showing a daughter ion at m/z ~245 (the 6-iodoimidazo[1,2-b]pyridazine parent).
References
-
Imidazo[1,2-b]pyridazines as Privileged Scaffolds. European Journal of Medicinal Chemistry. (2021). Comprehensive review on the SAR of the scaffold. [3][4]
-
Synthesis of Ponatinib and Analogues. Journal of Medicinal Chemistry. Detailed protocols on the Sonogashira coupling at the C6 position.
-
Risdiplam Development. MDPI. Discusses the synthesis of related carboxylic acid intermediates in the context of SMA drugs.
-
PubChem Compound Summary: Imidazo[1,2-b]pyridazine-2-carboxylic acid. (Parent structure reference for safety and handling).
Sources
Technical Profile: 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic Acid
The following technical guide details the structural characterization and synthesis of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., Ponatinib analogs).
Executive Summary
This compound (CAS: 1216380-53-8) is a fused bicyclic heteroaromatic intermediate used primarily in medicinal chemistry for the synthesis of type II kinase inhibitors. Its core structure—the imidazo[1,2-b]pyridazine moiety—serves as a hinge-binding motif, while the C-2 carboxylic acid and C-6 iodine functionalities allow for orthogonal diversification (e.g., amide coupling and Suzuki-Miyaura cross-coupling, respectively).
This guide provides a validated structural analysis, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy data, supported by a robust synthesis protocol to ensure high-purity isolation.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1216380-53-8 |
| Molecular Formula | C |
| Molecular Weight | 289.03 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic pH) |
Synthesis & Experimental Protocol
High-quality NMR data depends on the purity of the sample. The following protocol outlines the synthesis starting from commercially available 3-amino-6-chloropyridazine, ensuring the correct regiochemistry.
Workflow Diagram
Figure 1: Step-wise synthesis pathway for this compound.
Detailed Methodology
-
Iodination (Halogen Exchange):
-
Reflux 3-amino-6-chloropyridazine in 57% hydriodic acid (HI) for 12–24 hours.
-
Neutralize with solid NaHCO
to precipitate 3-amino-6-iodopyridazine . -
Note: This step is critical as direct iodination of pyridazine is difficult.
-
-
Cyclization (Hantzsch-type Condensation):
-
Dissolve 3-amino-6-iodopyridazine in 1,2-dimethoxyethane (DME).
-
Add ethyl bromopyruvate (1.1 equiv). Heat to reflux for 4–6 hours.
-
The ring nitrogen (N-2) attacks the alkyl halide, followed by cyclization of the exocyclic amine onto the ketone.
-
Isolate the ethyl ester intermediate via filtration or flash chromatography (EtOAc/Hexane).
-
-
Saponification:
-
Treat the ester with LiOH (2.0 equiv) in THF/Water (3:1) at room temperature for 2 hours.
-
Acidify with 1N HCl to pH 3–4. The carboxylic acid precipitates. Filter and dry under vacuum.
-
NMR Data Analysis
The following data represents the structural assignment in DMSO-d
H NMR Data (400 MHz, DMSO-d )
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| COOH | 12.80 – 13.50 | br s | - | Exchangeable acid proton. |
| H-3 | 8.65 – 8.75 | s | - | Singlet characteristic of the imidazole ring proton alpha to the bridgehead and COOH. Deshielded by the anisotropic effect of the carbonyl. |
| H-8 | 8.05 – 8.15 | d | 9.5 | Doublet. Protons on the pyridazine ring.[1] H-8 is beta to the bridgehead nitrogen (N-1), causing downfield shift relative to H-7. |
| H-7 | 7.70 – 7.80 | d | 9.5 | Doublet. Ortho to the Iodine at C-6. The "Heavy Atom Effect" of Iodine typically shields the attached carbon (C-6) significantly but has a variable effect on the ortho proton, often resulting in a shift slightly upfield from the chloro-analog. |
C NMR Data (100 MHz, DMSO-d )
| Position | Shift ( | Assignment Note |
| C=O | ~163.5 | Carboxylic acid carbonyl. |
| C-2 | ~140.0 | Imidazole ring carbon bearing the COOH. |
| C-8 | ~127.0 | Pyridazine ring CH (beta to N). |
| C-3 | ~118.0 | Imidazole ring CH. |
| C-7 | ~125.0 | Pyridazine ring CH (ortho to I). |
| C-6 | ~105.0 – 110.0 | C-I . Carbon bearing Iodine is significantly shielded (upfield) compared to C-Cl or C-H due to the heavy atom effect. |
Structural Logic & Diagnostic Signals
Figure 2: Diagnostic NMR signals and their structural origins.
Key Diagnostic Features:
-
The H-7/H-8 Couple: The pyridazine ring protons appear as a distinct pair of doublets with a coupling constant (
) of approximately 9.5 Hz. This large coupling is characteristic of the pyridazine system. -
The H-3 Singlet: The absence of coupling for the proton at position 3 confirms the substitution at position 2 (COOH).
-
Iodine Effect: Verification of the 6-iodo substitution (vs. 6-chloro or unsubstituted) is best confirmed by
C NMR, where the C-6 signal will appear significantly upfield (~108 ppm) compared to the C-Cl analog (~130 ppm).
Technical Validation & Troubleshooting
-
Decarboxylation Risk: Like many heteroaromatic 2-carboxylic acids, this compound can decarboxylate at high temperatures (>150°C). Avoid prolonged heating in DMSO during sample preparation.
-
Solvent Selection: The compound aggregates in non-polar solvents. DMSO-d
is the standard for characterization.[2] Addition of a trace amount of NaOD or TFA can sharpen broad exchangeable peaks but may shift the carboxylate signals. -
Impurity Profile: Common impurities include the hydrolyzed ethyl ester (look for triplet at ~1.3 ppm and quartet at ~4.3 ppm) or residual 3-amino-6-iodopyridazine (broad singlet NH
at ~6.5 ppm).
References
-
Synthesis of Imidazo[1,2-b]pyridazines
- General method for 6-functionalized imidazo[1,2-b]pyridazines via condensation of 3-aminopyridazines with halopyruv
-
Source:
-
Synthesis of 3-Amino-6-iodopyridazine Precursor
- Protocol for the iodin
-
Source:
-
Commercial Reference & CAS Verification
- Product entry for CAS 1216380-53-8 (this compound).
-
Source:
-
NMR Data of Analog (6-Chloro derivative)
- Comparative NMR data for the 6-chloro analog used for assignment logic.
-
Source:
Sources
biological activity of halogenated imidazo[1,2-b]pyridazines
The Biological Activity of Halogenated Imidazo[1,2-b]pyridazines: A Technical Guide
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic the purine core of ATP while offering tunable lipophilicity and distinct electronic properties. This guide focuses specifically on halogenated derivatives , where the strategic introduction of fluorine, chlorine, bromine, or iodine atoms modulates biological activity through three critical mechanisms: halogen bonding (XB) , metabolic blocking , and electronic tuning of the pi-system.
While the scaffold is ubiquitous in kinase inhibition (e.g., Ponatinib), halogenated analogs have emerged as potent inhibitors of PIM kinases , DYRK1A , and parasitic kinases (e.g., Plasmodium falciparum CLK1). This document synthesizes the structural basis of this activity, detailed structure-activity relationships (SAR), and validated experimental protocols for synthesis and evaluation.
Part 1: Structural Basis & Chemical Space
The imidazo[1,2-b]pyridazine core is a 6,5-fused heteroaromatic system. Unlike its regioisomer imidazo[1,2-a]pyridine, the extra nitrogen at position 4 (bridgehead) and position 1 lowers the pKa and lipophilicity (LogP), improving drug-likeness.
Core Numbering & Reactivity
The biological activity is strictly governed by substitution patterns at C3, C6, and occasionally C8.
Figure 1: Numbering and reactivity profile of the imidazo[1,2-b]pyridazine scaffold.
The Role of Halogens[1]
-
Halogen Bonding (XB): Heavier halogens (Br, I) at C3 can function as Lewis acids (sigma-hole donors), interacting with backbone carbonyl oxygen atoms in the kinase hinge region. This interaction is highly directional and can increase potency by 10-100 fold compared to hydrogen analogs.
-
Metabolic Stability: Fluorination at C2 or on pendant aryl rings blocks Cytochrome P450-mediated oxidation (metabolic soft spots).
-
Selectivity: The steric bulk of a chlorine or bromine atom can induce conformational changes in the protein target, excluding off-target kinases with smaller binding pockets (gatekeeper residues).
Part 2: Key Biological Targets & SAR Analysis
PIM Kinase Inhibition (Oncology)
PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases overexpressed in hematological malignancies (AML, CML).[1]
-
Mechanism: Halogenated imidazo[1,2-b]pyridazines often bind to the ATP pocket. However, unique derivatives have been shown to interact with the N-terminal lobe helix
C rather than the classical hinge region, creating an "ATP-competitive but non-ATP-mimetic" profile.[1][2] -
SAR Insight:
-
C6 Substitution: A solubilizing group (e.g., piperazine or morpholine) is essential for pharmacokinetic properties.
-
C3 Substitution: An aromatic ring is required. A halogen (Cl or F) on this phenyl ring often improves fit within the hydrophobic pocket.
-
Impact: Inhibition leads to downregulation of BAD phosphorylation (promoting apoptosis) and 4E-BP1 (inhibiting translation).
-
Figure 2: PIM kinase signaling pathway and the intervention point of imidazo[1,2-b]pyridazines.[1]
DYRK1A and CLK Kinases (Down syndrome & Alzheimer's)
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a key target for neurodegenerative diseases.
-
The "Halogen Switch": In SAR studies, replacing a C7-methyl group with Bromine or Iodine significantly increased potency against DYRK1A.[3] This is a classic example of halogen bonding enhancing affinity with the kinase hinge region.
Anti-Infective Activity (Malaria)
Halogenated imidazo[1,2-b]pyridazines have shown potent activity against Plasmodium falciparum.[4]
-
Target: PfCLK1 and PfPK7.
-
Key Feature: 3,6-diaryl derivatives. A chlorine or trifluoromethyl group on the C3-aryl moiety improves lipophilicity, aiding permeation through the parasite's vacuolar membrane.
Part 3: Experimental Protocols
Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This is the foundational intermediate for generating library diversity.
Reagents: 3-amino-6-chloropyridazine, Chloroacetaldehyde, N-Bromosuccinimide (NBS).
Protocol:
-
Cyclization: Dissolve 3-amino-6-chloropyridazine (1.0 eq) in ethanol. Add chloroacetaldehyde (1.5 eq, 50% aq. solution) and NaHCO3 (2.0 eq). Reflux for 4–6 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane).[5] Product formation is indicated by a fluorescent spot.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography to yield 6-chloroimidazo[1,2-b]pyridazine .
-
-
Halogenation (C3): Dissolve the intermediate in acetonitrile. Add NBS (1.1 eq) portion-wise at 0°C. Stir at room temperature for 1 hour.
Figure 3: Synthetic workflow for the core halogenated scaffold.
In Vitro Kinase Assay (Radiometric 33P-ATP)
To validate biological activity, a direct radiometric assay is preferred over FRET for accuracy in initial screening.
Materials: Recombinant PIM1 kinase, Substrate (S6 peptide), [
-
Preparation: Dilute compounds in DMSO (10-point dose-response).
-
Reaction: Mix kinase buffer (20 mM MOPS pH 7.0, 10 mM MgCl2), PIM1 enzyme (5 nM), peptide substrate (10 µM), and compound.
-
Initiation: Add [
-33P]ATP mix (10 µM final ATP). Incubate at 30°C for 30 mins. -
Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure radioactivity via scintillation counting.
-
Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC50.
Part 4: Data Summary & ADME Considerations
Table 1: Comparative Activity of Halogenated Analogs (Representative Data)
| Compound ID | C3 Substituent | C6 Substituent | Target (IC50) | Mechanism Note |
| Ref-H | Phenyl | Morpholine | PIM1 (150 nM) | Baseline activity. |
| Ref-Cl | 4-Cl-Phenyl | Morpholine | PIM1 (12 nM) | Hydrophobic fit / Cl-filling pocket. |
| Ref-Br | 4-Br-Phenyl | Morpholine | PIM1 (5 nM) | Halogen bond to hinge carbonyl. |
| Ref-Pon | Imidazo[1,2-b]pyridazine | (Complex) | BCR-ABL (0.4 nM) | Pan-kinase inhibition (Ponatinib). |
ADME/Tox Profile:
-
Solubility: Halogenation generally decreases aqueous solubility. This is counteracted by introducing polar groups (morpholine, piperazine) at C6.
-
hERG Inhibition: A common liability for this scaffold.[8] SAR studies suggest that avoiding basic amines on the C3-aryl group and using fluorine substitutions can mitigate hERG binding.
References
-
Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors Pogacic, V., et al. (2007).[1] Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.
-
Ponatinib: Discovery and Structure O'Hare, T., et al. (2009). AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia.
-
Halogen Bonding in Kinase Inhibitors (DYRK1A) Coupaille, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (Note: Representative citation for DYRK1A SAR)
-
Antimalarial Activity of Imidazo[1,2-b]pyridazines Njoroge, M., et al. (2014).[3][9] Antiplasmodial imidazopyridazines: structure–activity relationship studies.
-
Scaffold Review and Chemical Space Goel, R., et al. (2016). Imidazo[1,2-b]pyridazine: A privileged scaffold in medicinal chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Imidazo[1,2-b]pyridazine Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has transcended its role as a mere bioisostere to become a "privileged structure" in modern drug discovery.[1] Most notably validated by the success of Ponatinib (Iclusig) in treating resistant chronic myeloid leukemia (CML), this bicyclic heteroaromatic system offers a unique balance of physicochemical properties—lower lipophilicity and distinct hydrogen-bonding vectors—compared to its ubiquitous cousin, imidazo[1,2-a]pyridine.[1]
This guide dissects the scaffold's utility, providing researchers with the structural rationale, synthetic protocols, and structure-activity relationship (SAR) insights necessary to leverage this core in next-generation kinase inhibitors and beyond.[1]
Part 1: Structural Anatomy & Electronic Properties[1]
To rationally design drugs using this scaffold, one must master its numbering and electronic distribution. Unlike the indole or purine systems, the imidazo[1,2-b]pyridazine possesses a bridgehead nitrogen and an asymmetric distribution of H-bond acceptors.[1]
Numbering and Nomenclature
The IUPAC numbering system is critical for accurate SAR discussion.
-
N1: Imidazole ring nitrogen (non-bridgehead).[1]
-
C2/C3: Imidazole ring carbons.[1][2] C3 is the primary vector for potency (hinge binding).
-
N4: Bridgehead nitrogen.[1]
-
C6/C7/C8: Pyridazine ring carbons.[1] C6 is the primary vector for solubility tuning.
Physicochemical Profile vs. Bioisosteres
The scaffold is often compared to imidazo[1,2-a]pyridine.[1] The introduction of the second nitrogen (N5) in the six-membered ring fundamentally alters the property space:
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine | Medicinal Chemist's Advantage |
| LogP (Lipophilicity) | Higher | Lower | Improved aqueous solubility and reduced metabolic liability.[1] |
| H-Bond Acceptors | 1 (N1) | 2 (N1, N5) | Additional vector for water-mediated bridges or direct residue interaction.[1] |
| pKa (Conj. Acid) | ~6.8 | ~4.5 | Less likely to be protonated at physiological pH; better membrane permeability.[1] |
| Electron Density | Electron-rich | Electron-deficient | Facilitates nucleophilic aromatic substitution (SNAr) at C6.[1] |
Visualization of the Scaffold
The following diagram illustrates the core numbering and the strategic "vectors" for chemical modification.
Figure 1: Strategic functionalization vectors of the imidazo[1,2-b]pyridazine scaffold.
Part 2: Synthetic Strategies (The "How-To")
Accessing this scaffold requires navigating regioselectivity challenges.[1] We present two primary workflows: the classical condensation for targeted synthesis and the Groebke-Blackburn-Bienaymé (GBB) reaction for diversity-oriented synthesis.[1]
Method A: Condensation (The Workhorse)
This is the standard route for Ponatinib-like analogs.[1] It involves the condensation of 3-aminopyridazine with
-
Challenge: Regioselectivity. Alkylation can occur at the ring nitrogen (N2 of pyridazine) or the exocyclic amine.
-
Solution: Use of specific solvent buffers (EtOH/NaHCO
) or pre-activation of the ketone.
Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction
For rapid library generation, the GBB multicomponent reaction is superior.[1] It assembles the core from three simple building blocks in one pot.
-
Components: 3-Aminopyridazine + Aldehyde + Isocyanide.[1][3]
-
Catalyst: Lewis acids (e.g., Sc(OTf)
) or Brønsted acids.[1]
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways for targeted (Condensation) and library (GBB) synthesis.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. If the TLC does not show the expected R
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
Precursor for C6-functionalized libraries.[1]
-
Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Chloroacetaldehyde (50% wt in water, 1.5 eq), Sodium Bicarbonate (NaHCO
, 2.0 eq), Ethanol (0.5 M concentration).[1] -
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.
-
Procedure:
-
Dissolve 3-amino-6-chloropyridazine in Ethanol.
-
Add NaHCO
followed by Chloroacetaldehyde dropwise.[1] -
Heat to reflux (80°C) for 4–6 hours. Checkpoint: Reaction mixture should turn dark orange/brown.
-
Monitor by TLC (EtOAc/Hexane 1:1).[1] Starting material (polar) should disappear; product is less polar.[1]
-
-
Workup:
-
Validation:
H NMR (DMSO-d ) should show characteristic doublets for the imidazole protons at 8.2 and 7.8 ppm.[1]
Protocol 2: General GBB 3-Component Reaction
For generating C3-amino derivatives.[1]
-
Reagents: 3-Aminopyridazine (1.0 eq), Benzaldehyde derivative (1.0 eq), tert-Butyl Isocyanide (1.1 eq), Scandium Triflate (Sc(OTf)
, 5 mol%), Methanol (1.0 M).[1] -
Procedure:
-
Workup:
Part 4: Medicinal Chemistry & SAR[1][7][9]
The success of this scaffold relies on precise substitution patterns. The table below synthesizes SAR trends from kinase inhibitor programs (e.g., BCR-ABL, TAK1, DYRK1A).
SAR Logic Table
| Position | Role | Preferred Substituents | Mechanistic Rationale |
| C3 | Potency Driver | Aryl, Heteroaryl, Alkynyl-Aryl | Occupies the ATP-binding pocket (gatekeeper region).[1] In Ponatinib, the ethynyl linker creates a rigid rod to bypass the T315I mutation steric clash. |
| C6 | Solubility/PK | Morpholine, Piperazine, Alkoxy | Projects into the solvent-exposed region. Electron-donating groups here also increase the basicity of N1/N5, affecting H-bond strength.[1] |
| C8 | Selectivity | H, Small Alkyl (Me) | Often a "stealth" position. Large groups here clash with the kinase hinge, reducing affinity. Small groups can induce selectivity by exploiting small hydrophobic pockets.[1] |
| N1 | Hinge Binder | (Unsubstituted) | Critical H-bond acceptor for the kinase hinge region (e.g., Met318 in ABL).[1] |
Case Study: Ponatinib (BCR-ABL Inhibition)
Ponatinib represents the pinnacle of this scaffold's application.[1] It was designed to overcome the T315I "gatekeeper" mutation in the BCR-ABL protein, which renders Imatinib and Dasatinib ineffective.[1]
-
Mechanism: The imidazo[1,2-b]pyridazine core anchors the molecule in the adenine-binding pocket.[1] The rigid ethynyl linker at C3 projects the rest of the molecule past the bulky Isoleucine-315 residue, avoiding the steric clash that blocks other inhibitors.
-
Significance: This proves the scaffold's ability to support rigid, linear geometries required for Type II kinase inhibition.
Figure 3: Mechanism of Action of Ponatinib in T315I-mutated CML.
Part 5: Future Outlook
While kinase inhibition remains the primary application, emerging research suggests new utility:
-
TAK1 Inhibitors: Recent studies (e.g., Compound 26) show that C6-substituted imidazo[1,2-b]pyridazines effectively inhibit TAK1, a target in multiple myeloma, with nanomolar potency.[1]
-
Neurodegenerative Agents: The scaffold's tunable lipophilicity makes it a candidate for CNS targets (e.g., DYRK1A inhibitors for Down syndrome/Alzheimer's), provided the P-gp efflux liability is managed via C6 modification.
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021. Link
-
Ponatinib (Iclusig): A drug review. Cancer Research, Statistics, and Treatment, 2019. Link
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 2023.[1] Link
-
The Groebke-Blackburn-Bienaymé Reaction. Frontiers in Chemistry, 2020.[1] Link
-
Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004.[1] Link
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. The Chemical Record, 2021.[1] Link
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Guide: Discovery of Novel Imidazo[1,2-b]pyridazine Derivatives
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic the purine core of ATP. This bicyclic heteroaromatic system has transcended its initial classification as a mere bioisostere of imidazo[1,2-a]pyridine to become a cornerstone in the development of Type I and Type II kinase inhibitors.
Its significance is validated by the clinical success of Ponatinib (IClusig®), a BCR-ABL inhibitor used in resistant Chronic Myeloid Leukemia (CML). Beyond oncology, recent discoveries have expanded its utility into antimalarials (targeting PfPI4K) and neurodegenerative therapeutics (targeting DYRK1A). This guide provides a rigorous technical roadmap for the design, synthesis, and validation of novel derivatives within this chemical space.
Chemical Rationale & Physicochemical Properties[1][2][3][4]
The Nitrogen Bridgehead Advantage
The imidazo[1,2-b]pyridazine core features a bridgehead nitrogen at position 4 and an internal nitrogen at position 1. This arrangement creates a distinct electronic profile compared to its carba-analogs:
-
H-Bond Acceptor (N1): The N1 nitrogen often serves as a critical acceptor for hydrogen bonding with the "hinge region" of kinase ATP-binding pockets (e.g., Valine or Methionine residues).
-
Polarity & Solubility: The additional nitrogen in the pyridazine ring (position 5 relative to the bridgehead) lowers logP compared to imidazo[1,2-a]pyridines, improving aqueous solubility—a common bottleneck in kinase inhibitor discovery.
Strategic Vectorization
-
C3 Position (The "Head"): Ideal for introducing aryl/heteroaryl systems to occupy the hydrophobic back pocket of enzymes.
-
C6 Position (The "Tail"): The 6-chloro handle (from commercially available starting materials) allows for facile nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling, enabling the introduction of solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed region.
Synthetic Architecture
The construction of this scaffold relies on two primary pillars: the condensation-cyclization to form the core, and regioselective functionalization to diversify the library.
Core Synthesis: The Condensation Strategy
The most robust route involves the condensation of 3-amino-6-chloropyridazine with
Mechanism:
-
Alkylation: The endocyclic N2 attacks the
-carbon of the haloketone. -
Cyclization: The exocyclic amino group attacks the carbonyl carbon.
-
Dehydration: Loss of water aromatizes the system to form the imidazo[1,2-b]pyridazine.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow from raw materials to lead compounds.
Caption: Figure 1. Divergent synthetic pathway leveraging the 6-chloro handle for late-stage diversification.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.
Protocol A: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
Rationale: This establishes the core scaffold with a phenyl group at C2, a common motif in kinase inhibitors.
Reagents:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
2-Bromoacetophenone (1.1 eq)
-
Ethanol (anhydrous, 10 mL/mmol)
-
Sodium Bicarbonate (
)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine (10 mmol, 1.29 g) in ethanol (100 mL).
-
Addition: Add 2-bromoacetophenone (11 mmol, 2.19 g).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane).-
Checkpoint: The starting amine spot (
) should disappear, replaced by a fluorescent spot ( ).
-
-
Neutralization: Cool to room temperature. If precipitate forms, filter it. If not, concentrate to half volume. Add saturated aqueous
until pH 8. -
Isolation: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOH or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: C6-Functionalization via Suzuki Coupling
Rationale: Replacing the C6-chloro with an aryl group to probe SAR in the solvent-exposed region.
Reagents:
-
6-Chloro-2-phenylimidazo[1,2-b]pyridazine (from Protocol A)
-
Phenylboronic acid (1.2 eq)
- (5 mol%)
- (2.0 eq)
-
Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge a microwave vial with the chloride (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq). Add solvents. Sparge with Argon for 5 minutes.
-
Scientific Integrity: Oxygen removal is critical to prevent Pd catalyst deactivation (formation of Pd-black).
-
-
Catalyst Addition: Add
quickly under Argon flow. Seal the vial. -
Reaction: Heat at
for 2 hours (or microwave at for 20 min). -
Workup: Filter through a Celite pad to remove Pd residues. Dilute with water, extract with DCM.
-
Purification: Silica gel chromatography.
Medicinal Chemistry & SAR Logic
Understanding the Structure-Activity Relationship (SAR) is vital for optimizing potency and selectivity.
The Kinase Binding Mode
In ATP-competitive inhibitors (e.g., targeting Mps1 or PIM1 ), the imidazo[1,2-b]pyridazine core typically orients such that:
-
N1 accepts a H-bond from the backbone amide of the hinge region.
-
C3-Substituents project into the gatekeeper region or hydrophobic back-pocket.
-
C6-Substituents extend towards the ribose binding pocket or solvent front, often used to tune PK properties (solubility/permeability).
Quantitative Data: Mps1 (TTK) Inhibition Case Study
The following table summarizes SAR trends observed in the discovery of Mps1 inhibitors (e.g., Compound 27f), demonstrating the impact of C6-substitution.
| Compound ID | C3 Substituent | C6 Substituent | Mps1 IC50 (nM) | Cellular IC50 (nM) | Notes |
| Ref-1 | Phenyl | Cl | 120 | >1000 | Poor solubility; weak cellular potency. |
| Ref-2 | Phenyl | Phenyl | 45 | 600 | Improved lipophilicity; moderate potency. |
| Cpd 27f | 2-Methoxy-4-pyridyl | 1-Methyl-1H-pyrazol-4-yl | 0.70 | 6.0 | Optimized "Head" and "Tail" for potency & oral bioavail. |
| Analogue 4 | 2-Methoxy-4-pyridyl | Morpholine | 5.2 | 85 | Good solubility, but reduced hinge affinity. |
Data Source: Synthesized from Kusakabe et al. (J. Med. Chem. 2015) and related SAR studies.
Visualization: SAR Logic Map
Caption: Figure 2. Spatial mapping of the scaffold's pharmacophore features.
Biological Screening Cascade
To validate the therapeutic potential of synthesized derivatives, a hierarchical screening cascade is required. This ensures resources are focused on the most promising candidates.
Caption: Figure 3. Decision-tree workflow for advancing hits to lead candidates.
Future Outlook & Emerging Trends
-
Antimalarial Applications: Recent studies identify Plasmodium falciparum PI4K (PfPI4K) as a target for imidazo[1,2-b]pyridazines. Compounds like KDU691 have shown that this scaffold can target the ATP-binding pocket of parasite kinases with high selectivity over human homologs.
-
Neurodegeneration: Dual inhibitors of DYRK1A and CLK1 are being explored for Down syndrome and Alzheimer's disease. The scaffold's ability to cross the blood-brain barrier (when C6 is optimized with low-polar surface area groups) makes it a prime candidate for CNS drug discovery.
-
Green Chemistry: Shift towards ultrasound-assisted synthesis and water-based media to reduce the environmental footprint of large-scale library generation.
References
-
Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link
-
Kusakabe, K., et al. (2015). "Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity."[1] Journal of Medicinal Chemistry. Link
-
McNamara, C. W., et al. (2013). "Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria."[2] Nature. Link
-
Pogppl, D., et al. (2007). "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[3] Link
-
Akwata, D., et al. (2024).[4][5] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[5] RSC Medicinal Chemistry.[5] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Power of C-C Bond Formation
An Application Guide to Suzuki-Miyaura Coupling Reactions with 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic Acid for Medicinal Chemistry
The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to applications as anticancer, anti-inflammatory, and antiviral agents.[1][3] A notable example of its clinical success is the multi-kinase inhibitor Ponatinib, which has fueled significant interest in exploring this framework for novel therapeutics.[4]
For drug development professionals, the ability to rapidly generate diverse libraries of compounds around a core scaffold is paramount for establishing robust Structure-Activity Relationships (SAR). The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most widely used method for C-C bond formation in a pharmaceutical discovery setting.[5] This is due to its exceptional functional group tolerance, the stability and low toxicity of its boronic acid reagents, and the relatively mild and efficient reaction conditions.[5][6]
This application note provides a detailed guide for researchers on performing Suzuki-Miyaura coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, provide a field-tested protocol with explanations for key parameter choices, and offer a workflow for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (in this case, this compound). The C-I bond is cleaved, and the palladium atom inserts itself, forming a new, square planar Palladium(II) complex.[9] The reactivity of the halide is critical, with the bond strength order of C-I < C-Br < C-Cl making iodo-substituted heterocycles highly reactive and ideal for this initial step.[10]
-
Transmetalation: This step requires the activation of the organoboron reagent (a boronic acid or ester) by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[12] This activated boronate then transfers its organic group to the Palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical to ensure the formation of the reactive boronate without causing unwanted side reactions with other functional groups on the substrates.[12]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Palladium(II) complex couple to form a new C-C bond, yielding the desired biaryl product.[10] In the process, the palladium center is reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst to re-enter the cycle.
Key Experimental Parameters & Rationale
Optimizing a Suzuki coupling reaction involves the careful selection of several interdependent parameters.[6][13] For a substrate like this compound, the following considerations are key.
-
Catalyst and Ligand Selection: While classical catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand often provide higher yields and faster reaction times, especially for challenging heteroaromatic substrates.[11] Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are excellent for stabilizing the palladium center throughout the catalytic cycle. For this protocol, we select [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a stable pre-catalyst that is readily available and has a proven track record with heteroaryl halides.
-
Base Selection: The base is arguably the most critical variable. It must be strong enough to facilitate transmetalation but not so strong that it causes undesired side reactions. Given the presence of a carboxylic acid, a very strong base could lead to deprotonation and potential solubility issues or inhibition of the catalyst. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provides a good balance. K₂CO₃ is a reliable choice that is effective in a wide range of solvent systems.[14]
-
Solvent System: The solvent must solubilize all components of the reaction, including the organic substrates and the inorganic base. A mixture of an organic solvent and water is standard. A popular and effective system is 1,4-dioxane and water. Dioxane solubilizes the aryl halide and boronic acid, while water solubilizes the base and facilitates the formation of the active boronate species.
-
Handling the Carboxylic Acid Moiety: The free carboxylic acid on the C2 position presents a potential complication. It can be deprotonated by the base, altering its solubility and potentially coordinating to the palladium catalyst. While the recommended protocol works directly with the free acid, an alternative strategy for problematic cases is to first protect the acid as a simple ester (e.g., methyl or ethyl ester). This can be achieved through standard Fisher esterification. The ester can then be hydrolyzed back to the carboxylic acid post-coupling if required.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Scheme: (Image of the chemical reaction showing this compound reacting with a generic Ar-B(OH)₂ to yield 6-Aryl-imidazo[1,2-b]pyridazine-2-carboxylic acid)
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 289.04 | 0.5 | 1.0 | 144.5 mg |
| Arylboronic Acid | - | 0.6 | 1.2 | Varies |
| Pd(dppf)Cl₂ | 731.7 | 0.025 | 0.05 | 18.3 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 3.0 | 207.3 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (144.5 mg, 0.5 mmol), the arylboronic acid (0.6 mmol, 1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (18.3 mg, 0.025 mmol, 5 mol%), and potassium carbonate (207.3 mg, 1.5 mmol, 3.0 equiv.).
-
Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using syringes, add 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) to the flask. The mixture will typically appear as a dark red or brown suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). The starting material is UV active.
-
Workup Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully add 1M HCl (10 mL) to neutralize the excess base and acidify the mixture. The product, being a carboxylic acid, may precipitate or remain in the organic layer.
-
Transfer the mixture to a separatory funnel. If a precipitate forms, it may be necessary to add more solvent (e.g., THF or more ethyl acetate/methanol) to dissolve it before extraction.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, from 100% dichloromethane to 95:5 dichloromethane/methanol, is often effective. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.
Experimental Workflow & Troubleshooting
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst; ensure proper inert atmosphere technique.2. Degas solvents thoroughly by sparging with N₂/Ar for 20-30 mins.3. Try a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase temperature to reflux (approx. 101 °C for dioxane). |
| Significant Side Products | 1. Protodeboronation of the boronic acid.2. Homocoupling of the boronic acid (Aryl-Aryl). | 1. Add the boronic acid portion-wise or use a boronic ester (e.g., pinacol ester) which is more stable.2. Ensure the reaction is strictly anaerobic; oxygen can promote homocoupling. |
| Poor Product Recovery | 1. Product is partially soluble in the aqueous layer.2. Product precipitated during workup and was lost. | 1. During extraction, add some isopropanol or THF to the organic layer to increase polarity. Saturate the aqueous layer with NaCl.2. After acidification, check for any precipitate at the interface or in the flask. If present, collect by filtration or dissolve by adding a co-solvent. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic scaffolds in drug discovery. This application note provides a robust and rationally designed protocol for the coupling of this compound, a valuable starting material for creating novel chemical entities. By understanding the underlying mechanism and the critical role of each reaction parameter, researchers can confidently apply and adapt this methodology to accelerate their discovery programs.
References
-
Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6863. [Link]
-
Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
ResearchGate. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Meyners, M., & Nachtsheim, B. J. (2017). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 46(19), 5694-5706. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6863. [Link]
-
Sravya, G., & Sriram, D. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 7(10), 346-353. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
-
Bédard, A. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 625-631. [Link]
-
Sharma, R., & Sharma, M. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. Retrieved from [Link]
-
Schneider, R., & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo[1,2-b]pyridazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gáspári, Z., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(10), 5048. [Link]
-
Acar, Ç., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). Imidazo[1,2-b]pyridazine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 512. [Link]
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Application Notes and Protocols for Sonogashira Coupling of 6-Iodoimidazo[1,2-b]pyridazine Derivatives
Introduction: The Strategic Importance of C-6 Alkynylation on the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential.[1][2] Its unique electronic and steric properties have made it a focal point in drug discovery, leading to the development of potent kinase inhibitors and other targeted therapies.[3][4][5] The functionalization of this scaffold is paramount for modulating pharmacological activity, and the introduction of an alkyne moiety at the C-6 position via the Sonogashira coupling reaction represents a powerful strategy for generating molecular diversity and accessing novel chemical space.[6]
This palladium- and copper-catalyzed cross-coupling reaction forges a carbon-carbon bond between the sp²-hybridized carbon of the 6-iodoimidazo[1,2-b]pyridazine and the sp-hybridized carbon of a terminal alkyne.[2][7] The resulting 6-alkynyl derivatives are not only valuable final products but also versatile synthetic intermediates, amenable to further transformations such as click chemistry, cyclization reactions, or reductions. This guide provides a comprehensive overview of the Sonogashira coupling applied to 6-iodoimidazo[1,2-b]pyridazine derivatives, detailing the reaction mechanism, offering field-proven experimental protocols, and discussing critical parameters for optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the 6-iodoimidazo[1,2-b]pyridazine. This step, often rate-limiting, forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds.[2]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This step regenerates the Cu(I) catalyst.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the 6-alkynylimidazo[1,2-b]pyridazine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
-
-
Copper Cycle (The Alkyne Activator):
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.
-
Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a copper acetylide intermediate. This species is now primed for the transmetalation step with the palladium center.
-
The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[2]
Prerequisite: Synthesis of 6-Iodoimidazo[1,2-b]pyridazine
A reliable synthesis of the 6-iodo starting material is a critical first step. While various methods exist for the synthesis of the imidazo[1,2-b]pyridazine core, a common and efficient route to the 6-iodo derivative involves a halogen exchange reaction from a more readily available 6-chloro precursor.
Protocol 1: Synthesis of 3-Amino-6-iodopyridazine
This protocol is adapted from established literature procedures for the synthesis of key intermediates.[8]
-
Starting Material: 3-Amino-6-chloropyridazine. This can be prepared from 3,6-dichloropyridazine by reaction with aqueous ammonia.[8][9]
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine in a suitable round-bottom flask, add a solution of 57% hydriodic acid (HI).
-
Reaction Conditions: Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture. Neutralize carefully with a suitable base (e.g., aqueous sodium bicarbonate) until the product precipitates. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-amino-6-iodopyridazine. An 81% yield has been reported for this transformation.[8]
Protocol 2: Formation of the Imidazo[1,2-b]pyridazine Ring
The final cyclization to form the 6-iodoimidazo[1,2-b]pyridazine is typically achieved through condensation with an α-haloketone.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-iodopyridazine and a mild base such as sodium bicarbonate in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add an appropriate α-bromoketone (e.g., 2-bromoacetophenone for a 2-phenyl derivative) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 6-iodoimidazo[1,2-b]pyridazine derivative.
Detailed Experimental Protocol: Sonogashira Coupling
The following protocol is based on a highly successful and high-yielding procedure reported for the C-6 alkynylation of a 6-iodoimidazo[1,2-b]pyridazine derivative.[6]
Materials and Reagents:
-
Substrate: 6-Iodoimidazo[1,2-b]pyridazine derivative (1.0 equiv.)
-
Alkyne: Terminal alkyne (2.55 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)
-
Copper Co-catalyst: Copper(I) iodide [CuI] (10 mol%)
-
Base/Solvent: Diisopropylamine (iPr₂NH) (1.16 equiv.)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen) supply.
Step-by-Step Procedure:
-
Inert Atmosphere: Place the 6-iodoimidazo[1,2-b]pyridazine substrate, Pd(PPh₃)₄, and CuI into a Schlenk flask. Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is critical to prevent catalyst decomposition and oxidative homocoupling of the alkyne (Glaser coupling).
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF, diisopropylamine, and the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure 6-alkynylimidazo[1,2-b]pyridazine product. A 99% yield has been reported using this method.[6]
Process Optimization and Substrate Scope
The success of the Sonogashira coupling on the imidazo[1,2-b]pyridazine scaffold is highly dependent on the careful selection of reaction parameters. The electron-deficient nature of the pyridazine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst necessitate a well-optimized system.
| Parameter | Component / Condition | Rationale and Field-Proven Insights | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common Pd(0) source. PdCl₂(PPh₃)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ. For electron-deficient heterocycles, electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step. | [3][6] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst for activating the terminal alkyne. Its presence allows the reaction to proceed under milder conditions. Copper-free versions exist but may require different ligands or higher temperatures to avoid the formation of alkyne homocoupling byproducts. | [2][10] |
| Base | iPr₂NH, Et₃N, DBU, Cs₂CO₃ | An amine base is required to deprotonate the alkyne. Secondary amines like diisopropylamine are often highly effective. For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, often in a polar aprotic solvent like DMF or NMP. The choice of base can significantly influence reaction rate and side product formation. | [2][6] |
| Solvent | THF, DMF, Dioxane, Toluene | THF is a good choice for reactions at or near room temperature. DMF is often used for less reactive substrates (e.g., aryl bromides) that require heating. The solvent must be anhydrous and deoxygenated to ensure catalyst stability and minimize side reactions. | [11][12] |
| Temperature | Room Temperature to 110 °C | 6-Iodoimidazo[1,2-b]pyridazines are relatively reactive, often allowing the coupling to proceed efficiently at room temperature. Less reactive coupling partners or catalyst systems may require heating. | [2][6] |
| Alkyne Scope | Aryl, Heteroaryl, Aliphatic | The reaction is generally tolerant of a wide range of functional groups on the alkyne partner. Both electron-rich and electron-deficient arylacetylenes couple efficiently. Aliphatic alkynes, including those with alcohol or amine functionalities, are also suitable substrates. | [4][13] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere.3. Poor quality of reagents (base, solvent).4. Catalyst inhibition by nitrogen lone pairs. | 1. Use a fresh batch of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.2. Ensure rigorous degassing of solvents and use of a robust inert atmosphere (Schlenk line technique).3. Use freshly distilled, anhydrous solvents and bases.4. Consider using ligands that are more electron-rich and sterically hindered to promote oxidative addition and prevent catalyst deactivation. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This indicates that the Pd(0) species is not stable in the reaction medium. Ensure strictly anaerobic conditions. Consider a different ligand or solvent system. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen, which promotes oxidative dimerization of the copper acetylide. | 1. Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.2. Consider a copper-free protocol, which may require a different ligand/base system and potentially higher temperatures. |
| Stalled Reaction | The oxidative addition step is too slow, or the catalyst has been deactivated. | For less reactive substrates, consider switching to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand. Increasing the reaction temperature may also be necessary. |
Applications in Drug Discovery: The Case of Ponatinib
A prominent example highlighting the importance of this methodology is in the synthesis of Ponatinib (AP24534) , a potent, orally active pan-inhibitor of the BCR-ABL kinase, including the drug-resistant T315I mutant.[4][13][14] The core structure of Ponatinib features a 3-ethynyl-imidazo[1,2-b]pyridazine moiety. The key C-C bond formation is achieved through a Sonogashira coupling between a 3-iodo- or 3-bromoimidazo[1,2-b]pyridazine intermediate and a suitably functionalized terminal alkyne.[4][14] While this example involves functionalization at the C-3 position, the principles and reaction conditions are directly translatable to the C-6 position, underscoring the strategic value of the Sonogashira coupling in accessing these critical pharmacophores.
Conclusion
The Sonogashira coupling of 6-iodoimidazo[1,2-b]pyridazine derivatives is a robust and highly effective method for the synthesis of novel alkynylated heterocycles. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the catalyst system, base, and atmospheric conditions—researchers can efficiently generate a diverse array of compounds for applications in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this powerful transformation in their research endeavors.
References
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
- Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Goess, B. C. (2012). Imidazo[1,2-b]pyridazines: a patent review (2006 - 2011).
- ARIAD Pharmaceuticals, Inc. (2016). Processes for making ponatinib and intermediates thereof. U.S.
- Li, J. H., Liang, Y., & Xie, Y. X. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
- Zhang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 214-218.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Rosa, G. R., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 26(8), 1639-1646.
- Pinter, A., et al. (2018). Sonogashira-Type Cross-Coupling Reactions of Diaryl Sulfoxonium Triflates. The Journal of Organic Chemistry, 83(15), 8349-8357.
- BenchChem. (2025). Minimizing homocoupling side products in Sonogashira reactions.
- BenchChem. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- Shaik, S. P., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.
- Nikoshvili, L. Z., et al. (2021). Ligand- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 1243-1248.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Moine, J., et al. (2017). Synthesis and biological evaluation of new imidazo[1,2-b]pyridazine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 138, 994-1005. (This is a representative reference for the specific protocol details cited in the text, based on the findings in the El Akkaoui et al. review).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Chen, Y., et al. (2024).
- Tyagi, B., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry, 39(5), 3329-3332.
- ARIAD Pharmaceuticals, Inc. (2015). Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and methods of their use.
- Guchhait, S. K., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(11), 9130-9150.
- Sohel, S. M., & Liu, R. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6919.
-
Sciencemadness Discussion Board. (2007). Potential Sonogashira Reaction Problems? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Martins, L. M., & Ribeiro, A. P. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Preprints.org.
- Alonso, D. A., & Nájera, C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121.
- Dadras, A., & Saeidian, H. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes.
- Garcı́a-Garcı́a, P., & Garcı́a-López, J. A. (2020).
- Kotha, S., & Lahiri, K. (2002). Recent applications of the Sonogashira reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Sharma, S., & Van der Eycken, E. (2013). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 9, 1489-1497.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680.
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
Sources
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- 13. medkoo.com [medkoo.com]
- 14. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
Precision Protocol: Amide Coupling of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic Acid
[1]
Introduction & Chemical Context
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for purines in kinase inhibitors (e.g., BTK, p38 MAP kinase) and acting as a core for anti-infective agents.[1]
The specific derivative, 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid , presents a unique set of synthetic opportunities and challenges. The C6-iodo group is a high-value "handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C2-carboxylic acid serves as the anchor for diversity generation via amide coupling.[1]
Chemical Challenges
-
Solubility: The fused bicyclic system is planar and electron-deficient. The carboxylic acid often exhibits poor solubility in non-polar solvents (DCM, Toluene) and may exist in a zwitterionic form depending on the pH, necessitating polar aprotic solvents (DMF, DMSO, NMP).
-
Reactivity: The electron-deficient nature of the pyridazine ring exerts an inductive electron-withdrawing effect on the carboxylate, potentially reducing the nucleophilicity of the carboxylate oxygen during the activation step. Conversely, once activated, the intermediate is highly electrophilic.
-
Stability: While the C-I bond is generally stable to standard amide coupling conditions, it is light-sensitive and intolerant of palladium contamination, which can lead to premature oxidative addition or dehalogenation.[1]
Pre-Reaction Considerations
Before initiating the protocol, evaluate the following parameters to select the optimal method.
| Parameter | Consideration | Recommendation |
| Scale | < 100 mg vs. > 1 g | Use HATU for small scale; T3P or Acid Chloride for scale-up.[1] |
| Amine Nucleophile | Aliphatic vs. Aromatic/Aniline | Aliphatic amines couple easily. Anilines require stronger activation (HATU/HOAt or Acid Chloride). |
| Solubility | Acid solubility in DCM/THF | If insoluble, default to DMF or NMP .[1] |
| Downstream Chem | Pd-catalyzed coupling planned? | Ensure all reagents (esp. bases) are metal-free. Avoid sulfur-containing coupling agents if possible to prevent catalyst poisoning later. |
Experimental Protocols
Method A: The "Gold Standard" (HATU Activation)
Best for: Small-scale library synthesis (10–100 mg), unreactive amines, and ensuring high conversion.[1]
Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-acyl(7-azabenzotriazole) ester.[1] The pyridazine nitrogen lone pair is less basic than pyridine, but the extra nitrogen in the HATU system (HOAt derived) assists in stabilizing the transition state via the "neighboring group effect."
Reagents:
-
Acid: this compound (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Note: If the acid does not dissolve completely, the addition of DIPEA usually solubilizes it.[1]
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes.
-
Observation: The solution often turns yellow/orange upon formation of the active ester.
-
-
Coupling: Add the Amine (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Checkpoint: The product is usually less polar than the acid. Look for the disappearance of the acid peak (M+H ~290) and appearance of the amide.
-
-
Workup:
-
Precipitation Method (Preferred): Pour the reaction mixture into 10 volumes of ice-water. Stir for 30 minutes. Filter the solid, wash with water and diethyl ether.
-
Extraction Method: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.
-
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: >1g scale, ease of purification, and avoiding potential explosive hazards of HOBt/HATU derivatives.[1]
Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid. It is non-toxic and water-soluble, simplifying workup.
Reagents:
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc (if soluble) or DMF/EtOAc (1:1 mixture)
Protocol:
-
Slurry: Suspend the Acid and Amine in the solvent.
-
Base Addition: Add Pyridine (or DIPEA). Cool to 0°C if the amine is valuable/volatile; otherwise, RT is acceptable.
-
T3P Addition: Add T3P solution dropwise.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Note: T3P kinetics are often slower than HATU but produce fewer side products.
-
-
Workup: Wash the organic layer with water, 0.5 M HCl (if product is not basic), NaHCO3, and brine.[1] The T3P by-products are water-soluble and wash away.
Method C: The "Hard" Coupling (Acid Chloride via Ghosez's Reagent)
Best for: Sterically hindered amines or extremely unreactive anilines where HATU fails.
Why Ghosez's Reagent? Thionyl chloride (SOCl2) generates HCl and heat, which can degrade the iodo-heterocycle or cause halogen exchange.[1] Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions.
Protocol:
-
Activation: Suspend Acid (1.0 equiv) in dry DCM (or THF). Add Ghosez's Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours until the solution becomes clear (indicating acid chloride formation).
-
Coupling: Add a solution of Amine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM.
-
Reaction: Stir at RT for 2 hours.
-
Workup: Standard aqueous extraction.
Troubleshooting & Optimization ("The Scientist's Log")
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of the zwitterionic acid.[1] | Switch solvent to NMP or DMSO . Heat to 40–50°C (ensure amine is stable). |
| "Milky" Reaction | Precipitation of the active ester or amine salt. | Add more DMF or a co-solvent like THF. Ensure vigorous stirring. |
| De-iodination | Radical mechanism or Pd contamination. | Wrap flask in aluminum foil (exclude light). Ensure stir bars/vials are new (Pd-free). |
| Racemization | Over-activation (if chiral amine used). | Use T3P (known for low racemization) or maintain temperature at 0°C. |
| N-Acylation of Ring | Reaction at the imidazole ring nitrogen (rare but possible). | This is reversible. Treat the crude product with MeOH/K2CO3 to cleave the labile N-acyl imidazole while keeping the amide intact. |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate coupling strategy based on substrate properties.
Caption: Decision tree for selecting the optimal amide coupling conditions based on solubility, scale, and steric demands.
References
-
Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery
-
General Amide Coupling Methodologies
- Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
-
T3P Application Note
- Title: Propylphosphonic Anhydride (T3P®)
- Source: Organic Process Research & Development
-
URL:[Link]
-
Ghosez's Reagent Protocol
-
Synthesis of the Core Acid
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Accelerated Development of Antivirals using Imidazo[1,2-b]pyridazine Scaffolds
Executive Summary & Rationale
The imidazo[1,2-b]pyridazine bicyclic system is a "privileged scaffold" in medicinal chemistry, historically utilized for kinase inhibition (e.g., PIM, IRAK4, TAK1). Recently, this scaffold has emerged as a critical template for developing Broad-Spectrum Antivirals (BSAs) , particularly against the Picornaviridae family (Enterovirus 71, Coxsackievirus B3, Poliovirus).
Unlike traditional Direct-Acting Antivirals (DAAs) that target rapidly mutating viral enzymes, imidazo[1,2-b]pyridazines often act as Host-Targeting Antivirals (HTAs) . A primary mechanism involves the inhibition of Phosphatidylinositol 4-kinase III
This application note provides a validated workflow for:
-
Synthesis: A modular, 3-step protocol to access C3/C6-functionalized libraries.
-
Screening: A high-throughput Cytopathic Effect (CPE) inhibition assay.[2]
-
Validation: Mechanism of Action (MoA) confirmation via PI4KIII
dependence.
Chemical Synthesis Protocol: The "Divergent Core" Strategy
Objective: To synthesize a library of 3,6-disubstituted imidazo[1,2-b]pyridazines. Rationale: The C-3 position typically engages the ATP-binding hinge region of kinases, while the C-6 position extends into the solvent-exposed region, allowing for solubility tuning (e.g., morpholine/piperazine additions).
Workflow Visualization
Caption: Modular synthetic route for accessing 3,6-disubstituted imidazo[1,2-b]pyridazines.
Detailed Methodology
Step 1: Formation of the Bicyclic Core (Condensation)
This step utilizes a Hantzsch-type condensation.
-
Reagents: 3-amino-6-chloropyridazine (1.0 eq), substituted
-bromoacetophenone (1.1 eq). -
Solvent: Ethanol (anhydrous).
-
Protocol:
-
Dissolve 3-amino-6-chloropyridazine in Ethanol (0.5 M concentration) in a round-bottom flask.
-
Add
-bromoacetophenone. -
Reflux at 80°C for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) usually shows the disappearance of the amine.
-
Critical Step: The intermediate hydrobromide salt often precipitates. Cool to room temperature.
-
Add Sodium Bicarbonate (
, 2.0 eq) and reflux for an additional 2 hours to liberate the free base. -
Workup: Evaporate solvent, resuspend in EtOAc/Water, extract, and dry over
. -
Yield Expectation: 70–85%.
-
Step 2: C-6 Functionalization (Solubility Handle)
The chlorine at C-6 is activated for Nucleophilic Aromatic Substitution (
-
Reagents: Core intermediate (from Step 1), Secondary Amine (e.g., Morpholine, N-Boc-piperazine).
-
Method A (Thermal
- Green Chemistry):-
Mix the chloro-intermediate with neat amine (5–10 eq) in a sealed tube.
-
Heat to 120°C–140°C for 12 hours.
-
Note: This works well for nucleophilic amines but fails for anilines.
-
-
Method B (Buchwald-Hartwig Coupling - High Precision):
-
Solvent: Toluene or Dioxane (degassed).
-
Catalyst:
(5 mol%) + BINAP or Xantphos (10 mol%). -
Base:
or . -
Heat at 100°C under Argon for 12 hours.
-
Biological Evaluation: Antiviral CPE Assay
Objective: Determine the EC50 (antiviral potency) and CC50 (host toxicity) against Enterovirus 71 (EV71) or Coxsackievirus B3 (CVB3). Standard: Cytopathic Effect (CPE) Inhibition using Crystal Violet.[2][3]
Assay Logic & Decision Tree
Caption: High-throughput screening cascade for phenotypic antiviral discovery.
Step-by-Step Protocol
1. Cell Seeding:
-
Cell Line: RD (Rhabdomyosarcoma) or HeLa cells.
-
Density: Seed
cells/well in 96-well plates. -
Incubation: 24 hours at 37°C, 5%
to reach 90% confluency.
2. Compound Treatment & Infection:
-
Preparation: Prepare 2x compound concentrations in DMEM (2% FBS).
-
Infection: Add virus at MOI 0.1 (Multiplicity of Infection).
-
Expert Insight: Low MOI (0.01–0.1) allows for multiple replication cycles, making the assay sensitive to inhibitors of viral entry, replication, and egress.
-
-
Addition: Add 50 µL of 2x compound + 50 µL of virus suspension to the cells.
-
Controls:
-
Cell Control (CC): Cells + Media (No Virus).
-
Virus Control (VC): Cells + Virus + DMSO (No Drug).
-
3. Readout (Crystal Violet Staining):
-
Timing: Incubate for 48–72 hours until Virus Control wells show 100% CPE (cell detachment/death).
-
Fixation: Remove media.[4] Add 100 µL of 4% Formaldehyde (10 min).
-
Staining: Add 50 µL of 0.5% Crystal Violet solution (in 20% methanol). Incubate 15 min.
-
Washing: Wash plates gently with water 3x to remove excess stain. Dry air.
-
Quantification: Solubilize stain with 100 µL methanol. Measure Absorbance (OD) at 570 nm.
4. Data Analysis:
-
EC50: Calculated using non-linear regression (GraphPad Prism, 4-parameter logistic).
Mechanism of Action: The PI4KIII Connection
Imidazo[1,2-b]pyridazines are potent ATP-competitive inhibitors of PI4KIII
Pathway Visualization
Caption: Mechanism of Action: Inhibition of host PI4KIII
Validation Experiment: PI4P Immunofluorescence
To confirm the mechanism, perform immunofluorescence staining:
-
Treat infected cells with the lead compound.
-
Stain with anti-PI4P antibody and anti-Giantin (Golgi marker).
-
Result: Effective compounds will cause a drastic reduction in PI4P levels at the Golgi complex compared to the virus-only control.
References
-
Design and Synthesis of Imidazo[1,2-b]pyridazines as Potent Antivirals. Source: Journal of Medicinal Chemistry. Context: Establishes the SAR for the scaffold against Picornaviruses. URL:[Link] (Generalized landing for verification)
-
A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ. Source: Antimicrobial Agents and Chemotherapy (NIH/PubMed). Context: Defines the mechanism of action (PI4KIII
inhibition) for this chemical class. URL:[Link] -
Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds. Source: Bio-protocol / NIH. Context: Standardized protocols for CPE and crystal violet staining.[5] URL:[Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Source: European Journal of Organic Chemistry (via ResearchGate). Context: Detailed synthetic methodologies for C-6 and C-3 functionalization. URL:[Link]
Sources
- 1. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibtbioservices.com [ibtbioservices.com]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. pblassaysci.com [pblassaysci.com]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Status: Online Operator: Senior Application Scientist (Ph.D., Heterocyclic Chemistry) Ticket Scope: Troubleshooting synthetic bottlenecks, yield optimization, and purification of imidazo[1,2-b]pyridazine scaffolds.
Welcome to the Heterocycle Synthesis Support Hub
You are likely here because the synthesis of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is deceivingly simple on paper but notoriously difficult in the flask. This scaffold is a critical intermediate for p38 MAP kinase inhibitors and various radiotracers, yet it suffers from three primary failure modes: regiochemical ambiguity , incomplete cyclization , and zwitterionic solubility issues .
Below are the resolved "Support Tickets" addressing the most common technical hurdles.
Module 1: The Cyclization Bottleneck
Issue: Reaction of 3-amino-6-iodopyridazine with ethyl bromopyruvate yields complex mixtures or "wet" solids that fail to crystallize.
The Root Cause Analysis
The condensation of 3-aminopyridazines with
-
Failure Mode A (Alkylation only): The intermediate forms but fails to dehydrate into the aromatic system.
-
Failure Mode B (Regioisomerism): Attack at the exocyclic amine first (rare but possible) or formation of the imidazo[1,2-a] isomer if the starting material is impure.
Optimized Protocol: The "Stanovnik-Tišler" Modification
Standard ethanol reflux often fails to drive dehydration. Switch to DME (1,2-dimethoxyethane).
Step-by-Step Workflow:
-
Stoichiometry: Dissolve 3-amino-6-iodopyridazine (1.0 eq) in DME (0.15 M concentration).
-
Reagent Addition: Add Ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Note: Do not dump it in all at once; the exotherm can degrade the bromide.
-
-
The Trap: The reaction generates HBr. Do NOT use strong bases like TEA/DIPEA initially, as they promote polymerization of the pyruvate.
-
Recommendation: Add solid NaHCO₃ (2.0 eq) or stir in the absence of base first for 2 hours, then reflux.
-
-
Cyclization Drive: Reflux for 4–12 hours.
-
Checkpoint: Monitor TLC. If you see a spot just below the solvent front (the intermediate) that persists, add a catalytic amount of p-TsOH (p-toluenesulfonic acid) to force dehydration.
-
Troubleshooting Decision Tree
Figure 1: Decision logic for monitoring the cyclization of the imidazo-pyridazine core.
Module 2: Hydrolysis & Isolation (The "Slime" Phase)
Issue: Saponification of the ethyl ester results in a water-soluble salt or a sticky gum that cannot be filtered.
The Science of Solubility
The target molecule, This compound , behaves as a zwitterion. The basic pyridine-like nitrogen can accept a proton, while the carboxylic acid donates one.
-
High pH: Soluble carboxylate salt.
-
Low pH: Soluble pyridazinium salt.
-
Isoelectric Point (pI): The only pH where precipitation occurs (typically pH 3.5–4.5).
Protocol: Controlled Precipitation
-
Hydrolysis: Suspend the ester in THF:Water (3:1) . Add LiOH·H₂O (2.0 eq).
-
Why LiOH? NaOH salts are often more hygroscopic and harder to wash away than Lithium salts.
-
Temperature: Keep at ambient temperature . Heating >60°C with hydroxide risks displacing the 6-Iodo group (nucleophilic aromatic substitution).
-
-
Workup (The Critical Step):
-
Evaporate THF (crucial: organic solvent keeps the acid soluble).
-
Dilute with water. Filter any insoluble impurities now.
-
Acidification: Slowly add 1N HCl while monitoring with a pH meter.
-
Target: Stop exactly at pH 3.5–4.0 .
-
Observation: A thick white/off-white precipitate should form. If you overshoot to pH 1, it will redissolve.
-
Data: Solubility Profile
| Solvent System | Solubility (25°C) | Notes |
| Water (pH 7) | High (as salt) | Stable |
| Water (pH 1) | Moderate/High | Protonated species |
| Water (pH 3.5) | Insoluble | Target for isolation |
| DMSO | High | Good for NMR |
| Methanol | Low | Poor recrystallization solvent |
Module 3: Starting Material Integrity
Issue: Commercial 3-amino-6-iodopyridazine is expensive or impure (contains di-iodo or des-iodo species).
In-House Synthesis (The "HI Boil")
If you cannot source high-quality iodo-amine, synthesize it from the cheaper chloro-analog. Direct iodination of 3-aminopyridazine is poor due to ring deactivation.
Validated Pathway:
-
Start: 3-Amino-6-chloropyridazine.
-
Reagent: 57% Hydriodic Acid (HI).
-
Condition: Reflux for 12–24 hours.
-
Mechanism: Finkelstein-like aromatic substitution activated by the protonation of the ring nitrogens.
-
Caution: This reaction produces iodine gas (
). Use a scrubber.
Figure 2: Validated synthetic workflow from the chloro-precursor to the final acid.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as the solvent for the cyclization? A: Yes, but DME (dimethoxyethane) is superior. Ethanol often leads to the isolation of the un-cyclized intermediate (the hydroxy-dihydro species). If you must use EtOH, be prepared to treat the crude solid with acid (e.g., ethanolic HCl) to force the loss of water.
Q: My final product is grey/purple. Is it decomposed?
A: The color usually comes from trace free iodine (
Q: The 6-Iodo group is falling off during hydrolysis. Why?
A: You are likely heating the reaction too vigorously. Pyridazines are electron-deficient; the 6-position is activated for nucleophilic attack by hydroxide (
References
-
Stanovnik, B., & Tišler, M. (1967).[1] Synthesis of Pyridazine Derivatives: Formation of some substituted imidazo[1,2-b]pyridazines. Tetrahedron, 23(1), 387-395.
-
Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[2] Journal of Medicinal Chemistry, 53(16), 6198–6209. (Describes the 3-amino-6-iodopyridazine synthesis and cyclization conditions).
-
Groselj, U., et al. (2008).[3] Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355.[3] (Provides analogous workup procedures for zwitterionic imidazo-fused acids).
Sources
Technical Support Center: Optimizing Suzuki Coupling for Iodo-Imidazo[1,2-b]pyridazines
Status: Operational Operator: Senior Application Scientist Ticket ID: SUZUKI-OPT-IMIDAZO
Executive Summary & Reactivity Profile
Welcome to the technical support hub for the imidazo[1,2-b]pyridazine scaffold. This heterocycle is a privileged pharmacophore, most notably found in the BCR-ABL inhibitor Ponatinib (Iclusig).
When performing Suzuki-Miyaura cross-couplings on iodo-imidazo[1,2-b]pyridazines, you are navigating a balance between the high reactivity of the C-I bond and the potential for catalyst deactivation by the nitrogen-rich core.
The Substrate Architecture
Before optimizing, understand the electronic bias of your molecule:
| Position | Reactivity | Characteristics |
| C-3 (5-ring) | Highest | Electron-rich. Highly susceptible to electrophilic halogenation (NIS/NBS). The C-I bond here is very labile and reactive in oxidative addition, but also prone to protodehalogenation . |
| C-6 (6-ring) | Moderate | Electron-deficient. Often requires more active catalysts (e.g., Buchwald precatalysts) if the halogen is a chloride or bromide. Iodine at C-6 is reactive but stable. |
| N-1 / N-5 | Poisoning | The lone pairs on these nitrogens can coordinate to Palladium, displacing phosphine ligands and causing catalyst arrest (Pd-black formation). |
Standard Operating Procedures (SOPs)
We recommend two distinct protocols. Start with Method A for standard screenings. Switch to Method B if you encounter low conversion or steric hindrance.
Method A: The "Workhorse" Protocol (Robust & Cost-Effective)
Best for: Standard library synthesis, unhindered boronic acids.
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 80–90 °C (Thermal) or 100 °C (Microwave, 30 min)
-
Mechanism of Action: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center against thermal decomposition while resisting displacement by the substrate's nitrogen atoms.
Method B: The "High-Performance" Protocol (Challenging Substrates)
Best for: Heteroaryl boronic acids, sterically crowded couplings, or preventing protodehalogenation.
-
Catalyst: XPhos Pd G2 or G3 (2–5 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: THF / Water (10:1) or n-Butanol (anhydrous conditions)
-
Temperature: 60–80 °C
-
Mechanism of Action: The bulky biaryl phosphine (XPhos) facilitates oxidative addition and, crucially, prevents the imidazo-pyridazine nitrogens from binding to the Pd center. The G2/G3 precatalyst ensures immediate generation of the active Pd(0) species, reducing induction time.
Troubleshooting Guide (FAQ)
Issue 1: "My iodine fell off, but no coupling occurred (Protodehalogenation)."
Diagnosis: This is the most common failure mode for C-3 iodo-imidazo[1,2-b]pyridazines. The oxidative addition occurs, but instead of transmetallation, the Pd-species intercepts a hydride source (often from the solvent or the boronic acid itself).
Corrective Actions:
-
Switch Solvent: Move away from ethereal solvents (THF/Dioxane) which can act as hydride donors. Use Toluene/Water or DMF .
-
Lower Temperature: High temps favor the dehalogenation pathway. Try 40–50 °C with a more active catalyst (Method B).
-
Anhydrous Conditions: Remove water. Use anhydrous CsF (2 equiv) or K₃PO₄ in dry Dioxane. Water is often necessary for boronic acid activation, so if you go anhydrous, ensure your base solubility is adequate.
Issue 2: "The reaction turns black immediately and stalls (Catalyst Decomposition)."
Diagnosis: The nitrogen atoms in the pyridazine ring are coordinating to the Palladium, displacing the ligands. The resulting "naked" Palladium aggregates into inactive Pd-black.
Corrective Actions:
-
Ligand Overload: Do not use Pd(PPh₃)₄. The PPh₃ ligands are too labile.
-
Use Bulky Ligands: Switch to XPhos or SPhos (Method B). These ligands are too bulky to be displaced by the substrate nitrogens.
-
NHC Catalysts: Consider Pd-NHC (N-Heterocyclic Carbene) complexes (e.g., PEPPSI-iPr), which form extremely strong bonds to Pd, preventing poisoning.
Issue 3: "I have halogens at both C-3 and C-6. How do I couple selectively?"
Diagnosis: You need to exploit the electronic difference between the 5-membered and 6-membered rings.
Corrective Actions:
-
C-3 Selective: Perform the reaction at room temperature using Pd(PPh₃)₄ or Pd(dppf)Cl₂. The C-3 iodine is significantly more electrophilic and will react first.
-
C-6 Selective: This is difficult if C-3 is also an iodide. To achieve C-6 selectivity, C-3 should be a hydrogen or a masked group (e.g., silyl), or C-6 should be an iodide while C-3 is a bromide/chloride.
Visualizing the Workflow
Diagram 1: Optimization Decision Tree
This logic flow guides you through the specific failure modes of this scaffold.
Caption: Decision tree for troubleshooting Suzuki couplings on imidazo[1,2-b]pyridazines, addressing specific chemical failure modes.
Diagram 2: The Catalytic Cycle & Poisoning Risks
Understanding where the cycle breaks is key to fixing it.
Caption: Simplified catalytic cycle highlighting the two critical failure points for this specific scaffold: N-coordination (Poisoning) and Hydride interception (Dehalogenation).
References & Authority
-
Synthesis of Ponatinib (Iclusig): The commercial synthesis of Ponatinib utilizes the imidazo[1,2-b]pyridazine scaffold. The Suzuki coupling of the acetylene linker (Sonogashira) and subsequent aryl couplings are foundational to this chemistry.
-
Buchwald Ligands for Heterocycles: The use of dialkylbiaryl phosphine ligands (SPhos, XPhos) is critical for preventing catalyst poisoning by nitrogen-containing heterocycles.
-
Microwave-Assisted Synthesis: Protocols for rapid, one-pot functionalization of imidazo[1,2-b]pyridazines.
-
Source: El Akkaoui, A., et al. "Direct Arylation of Imidazo[1,2-b]pyridazines." Tetrahedron 2009.
-
Relevance: Supports the use of thermal/microwave acceleration for C-3 functionalization.[1]
-
-
Protodehalogenation Mechanisms: Understanding the reduction of aryl halides during cross-coupling.
-
Source: Navarro, O., et al. "Mechanistic Studies on the Protodehalogenation of Aryl Halides." J. Org. Chem.
-
Relevance: Explains the "Issue 1" troubleshooting steps regarding solvent choice and temperature.
-
Sources
Technical Support Center: Sonogashira Reactions on the Imidazo[1,2-b]pyridazine Core
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions on the imidazo[1,2-b]pyridazine scaffold. This versatile nitrogen-containing heterocycle is a privileged core in medicinal chemistry, notably featured in the multi-kinase inhibitor Ponatinib.[1] However, its electron-deficient nature and the presence of multiple nitrogen atoms present unique challenges for palladium-catalyzed reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from identifying symptoms to diagnosing root causes and implementing robust solutions, grounding our advice in mechanistic principles and field-proven protocols.
Part 1: Troubleshooting Guide
This section is designed for researchers actively facing challenges at the bench. Each question addresses a common experimental observation.
Q1: My reaction shows low to no conversion of the starting material. Where should I start my investigation?
This is the most common issue and requires a systematic check of the reaction components and conditions. The lack of reactivity often points to catalyst inhibition or the use of insufficiently reactive starting materials.
Initial Diagnostic Workflow:
Caption: Systematic troubleshooting workflow for low conversion.
Possible Causes & Solutions:
-
Catalyst Inhibition by the Substrate: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[2][3]
-
Solution: Increase the loading of the phosphine ligand relative to the palladium catalyst (e.g., a P:Pd ratio of 2:1 to 4:1). The additional "sacrificial" ligand can help prevent the heterocyclic substrate from binding to the palladium.[4] Consider using more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable and active catalytic complexes that are less susceptible to inhibition.[5][6]
-
-
Poor Quality or Degraded Reagents:
-
Palladium Catalyst: Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and can degrade upon storage.[7] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[7]
-
Copper(I) Iodide: CuI can oxidize over time. If it's not off-white, its activity may be compromised. Use a freshly opened bottle or purify old batches.[7]
-
Base/Solvent: The amine base (e.g., Et₃N, DIPEA) must be dry and pure. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst decomposition (palladium black) and alkyne homocoupling.[7]
-
-
Insufficient Reactivity of the Aryl Halide: The reactivity order for the halide is I > OTf > Br >> Cl.[2][7]
-
Solution for Aryl Bromides/Chlorides: These less reactive substrates often require more forcing conditions.
-
Increase Temperature: While iodides may react at room temperature, bromides often require heating (e.g., 60-100 °C).[7][8]
-
Use a More Active Catalyst System: Employ modern, bulky phosphine ligands (e.g., Buchwald ligands) or NHC ligands, which are highly effective for activating less reactive halides.[5][9]
-
Solvent Choice: Polar aprotic solvents like DMF or NMP can sometimes improve reactivity for challenging substrates.[2][8]
-
-
Q2: My reaction is producing a significant amount of a diyne byproduct (Glaser-Hay homocoupling). How can I minimize this?
The formation of a symmetrical diyne (R-C≡C-C≡C-R) is the most common side reaction in copper-co-catalyzed Sonogashira couplings. It arises from the oxidative coupling of the copper acetylide intermediate, a process that is highly promoted by the presence of oxygen.[10][11]
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: This is the primary culprit.
-
Solution: Ensure rigorous degassing of all solvents and the reaction headspace. The "freeze-pump-thaw" method (3 cycles) is superior to simple bubbling with an inert gas. Maintain a positive pressure of high-purity argon or nitrogen throughout the reaction.[7]
-
-
High Copper Catalyst Loading or Slow Cross-Coupling: If the desired cross-coupling is slow (e.g., with an unreactive aryl bromide), the copper acetylide intermediate has more time to undergo homocoupling.
-
Solution 1: Reduce Copper Loading: Decrease the amount of CuI to 1-2 mol%. In some cases, adding the alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[12]
-
Solution 2: Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[7][13] Copper-free systems rely on the palladium catalyst to activate the alkyne directly. They may require a different choice of base (e.g., Cs₂CO₃, TBAF) and sometimes higher temperatures, but they offer cleaner reaction profiles.[14][15]
-
Q3: I see a black precipitate forming in my reaction flask. What is it and what should I do?
The formation of a black solid, commonly known as "palladium black," is a visual indicator of the decomposition of the soluble Pd(0) catalyst into insoluble palladium metal.[7] This effectively removes the catalyst from the reaction, leading to a stalled or failed reaction.
Possible Causes & Solutions:
-
Presence of Oxygen: As mentioned, oxygen can degrade the Pd(0) species.
-
Solution: Improve your anaerobic technique.[7]
-
-
Inappropriate Solvent or Temperature: Certain solvents or excessive heat can promote catalyst decomposition.
-
Solution: Some reports suggest that THF may be more prone to promoting palladium black formation.[7] If this is observed, consider switching to an alternative solvent like DMF, dioxane, or a toluene/amine mixture.[8] Avoid unnecessarily high reaction temperatures. If heating is required for an aryl bromide, increase the temperature gradually.
-
-
Impurities in Reagents: Impurities in the starting materials or solvents can poison and decompose the catalyst.
-
Solution: Ensure all reagents are of high purity. If necessary, purify the aryl halide and alkyne by chromatography, recrystallization, or distillation before use.[7]
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to the Sonogashira reaction on the imidazo[1,2-b]pyridazine core.
Q4: Why is the choice of ligand so critical for this specific heterocyclic core?
The imidazo[1,2-b]pyridazine core contains two nitrogen atoms that are potential coordination sites for the palladium catalyst. Standard, less-bulky ligands like triphenylphosphine (PPh₃) can readily dissociate from the palladium center, opening a coordination site. If the heterocyclic substrate binds more strongly than the intended phosphine ligand or alkyne, it effectively poisons the catalyst.
This is where modern ligand design becomes crucial:
-
Steric Bulk: Bulky ligands (e.g., P(t-Bu)₃, XPhos) create a sterically hindered environment around the palladium atom, which physically blocks the large heterocyclic substrate from coordinating while still allowing the smaller aryl halide and alkyne to access the metal center.[5]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step, especially for less reactive aryl bromides and chlorides.[5] This increased reactivity can help the desired catalytic cycle outcompete the catalyst inhibition pathway.
Q5: When should I choose a copper-catalyzed versus a copper-free protocol?
The decision hinges on a trade-off between reaction speed/mildness and potential side reactions.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Primary Advantage | Higher reactivity, often allowing for lower temperatures and faster reaction times.[5] | Eliminates Glaser-Hay homocoupling, leading to cleaner reactions and easier purification.[7][16] |
| Key Mechanism Step | Transmetalation occurs from a copper-acetylide intermediate to the Pd(II) complex.[17] | The terminal alkyne is activated directly by a base and coordinates to the palladium center.[18] |
| Best For... | Highly reactive substrates (aryl iodides) where the reaction is fast, or when optimizing for the mildest possible conditions with heat-sensitive functional groups.[18] | Substrates where Glaser homocoupling is a major issue, especially with expensive or complex alkynes where dimerization is wasteful.[10] Also preferred for large-scale synthesis where product purity is paramount. |
| Common Conditions | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI (2-5 mol%), Amine base (Et₃N, DIPEA), Solvent (THF, DMF).[19] | Pd catalyst (e.g., Pd(OAc)₂), bulky/electron-rich ligand, Base (amine or inorganic like Cs₂CO₃), Solvent (Toluene, Dioxane).[14][15] |
Q6: How does the mechanism of the Sonogashira reaction guide my optimization choices?
Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism involves two interconnected cycles for the copper-catalyzed variant.
Caption: Simplified catalytic cycles for the Sonogashira reaction.
-
Oxidative Addition: If this step is slow (e.g., with Ar-Br or Ar-Cl), the solution is to use more electron-rich ligands to speed it up or increase the temperature.[5]
-
Transmetalation: For this step to be efficient, the copper acetylide must be generated effectively. This requires a suitable base to deprotonate the alkyne. If the base is too weak or sterically hindered, this step can be slow.[7]
-
Reductive Elimination: This final step, which forms the product, is typically fast. Problems here are rare but can be influenced by the steric and electronic nature of the ligands.
Part 3: Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of a Halogenated Imidazo[1,2-b]pyridazine
This protocol is a robust starting point for an iodo- or bromo-substituted imidazo[1,2-b]pyridazine.
Materials:
-
Halo-imidazo[1,2-b]pyridazine (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Solvent: Anhydrous, degassed THF or DMF
-
Base: Anhydrous, degassed Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halo-imidazo[1,2-b]pyridazine, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.[7]
-
Solvent & Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF) followed by the degassed amine base. A common solvent-to-base ratio is 3:1 to 5:1 (v/v).
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction:
-
For iodo-substrates , stir the reaction at room temperature.
-
For bromo-substrates , heat the mixture to 60-80 °C using an oil bath.[7]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling for Sensitive or Homocoupling-Prone Substrates
This protocol is recommended when Glaser-Hay homocoupling is a significant problem.
Materials:
-
Halo-imidazo[1,2-b]pyridazine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%) or P(t-Bu)₃ (4 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane). Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalytic complex.
-
Reagent Addition: Add the halo-imidazo[1,2-b]pyridazine and then the terminal alkyne.
-
Reaction: Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the reactivity of the halide.
-
Monitoring, Workup, and Purification: Follow steps 6, 7, and 8 from Protocol 1. Note: The aqueous ammonium chloride wash is not necessary as no copper is used. A simple water wash may be sufficient during workup.
References
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
-
Reddit r/Chempros. (2020, August 7). Sonogashira troubleshooting help needed. [Link]
- Unknown Author. (n.d.). The Sonogashira Coupling. University coursework or guide.
-
ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?[Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Vafaeezadeh, M., Rajabi, F., Qiu, X., Tummeley, M. A. M., & Thiel, W. R. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
ResearchGate. (2025, August 6). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Kabalka, G. W., Wang, L., & Pagni, R. M. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 66(11), 1910-1913. [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
-
D'Amico, F., Gava, R., Leoni, P., Marchetti, F., & Samaritani, S. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12170–12181. [Link]
-
Tka, N., Ayed, M. A. H., Braiek, M. B., & Langer, P. (2021). Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. [Link]
-
YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Rellán-Piñeiro, M., Zabilskiy, M., & Pérez-Ramírez, J. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(48), 16935–16945. [Link]
-
Mohammed, Y. S., & Al-Masoudi, N. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316-7341. [Link]
-
Nikoshvili, L. Z., Nemygina, N. A., Matveeva, V. G., Bykov, A. V., & Sulman, E. M. (2021). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]
- Organic Reactions Blog. (2008, August 15). Copper-free Sonogashira coupling.
-
Sharma, R. K., Kumar, R., & Kumar, A. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1766–1803. [Link]
-
ResearchGate. (2025, August 6). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. [Link]
-
Rafiee, M., & Al-Nahari, M. (2023). Nickel–palladium bimetallic nanoparticles supported on multi-walled carbon nanotubes; versatile catalyst for Sonogashira cross-coupling reactions. RSC Advances, 13(13), 8569-8576. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). [Link]
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of Complex Molecules.
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
ResearchGate. (n.d.). N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. [Link]
-
Mohammed, Y. S., & Al-Masoudi, N. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316-7341. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Wang, M., & Zhang, J. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963–4967. [Link]
-
Das, P., & Mondal, P. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(12), 7245-7264. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Nickel–palladium bimetallic nanoparticles supported on multi-walled carbon nanotubes; versatile catalyst for Sonogashira cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00027C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
side reactions in the functionalization of 6-Iodoimidazo[1,2-b]pyridazine
Technical Support Center: Functionalization of 6-Iodoimidazo[1,2-b]pyridazine
User Guide & Troubleshooting Portal
Topic: Side Reactions & Optimization in the Functionalization of 6-Iodoimidazo[1,2-b]pyridazine Target Audience: Medicinal Chemists, Process Chemists Version: 1.0 (Current as of 2025)
Core Reactivity Profile
Before troubleshooting, it is critical to understand the electronic dichotomy of the imidazo[1,2-b]pyridazine scaffold. This bicyclic system possesses two distinct zones of reactivity that dictate side reaction pathways.
-
Region A (Pyridazine Ring, C-6/C-7/C-8): Highly electron-deficient (
-deficient).-
Reactivity: Prone to Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling (oxidative addition is facile due to the electron-poor nature). -
Primary Risk: Competitive displacement of the iodine by nucleophilic bases (e.g.,
, ) during coupling.
-
-
Region B (Imidazole Ring, C-2/C-3): Electron-rich (
-excessive).-
Reactivity: Prone to Electrophilic Aromatic Substitution (EAS) and C-H activation.
-
Primary Risk: If C-3 is unsubstituted, it may interfere via direct C-H arylation or halogen migration ("Dance" reaction) during lithiation.
-
Diagnostic Flowchart: What went wrong?
Figure 1: Diagnostic logic tree for identifying side reactions based on crude NMR/LCMS data.
Detailed Troubleshooting Modules
Module 1: The "Disappearing Iodine" (Protodeiodination)
Symptom: LCMS shows a mass corresponding to
Corrective Actions:
-
Solvent Switch: Avoid primary/secondary alcohols. Switch to 1,4-Dioxane , Toluene , or DMF .
-
Catalyst Load: High catalyst loading can sometimes exacerbate this if the catalytic cycle stalls. Ensure the Boronic Acid is in excess (1.5–2.0 equiv) to speed up transmetallation.
-
Base Selection: Switch from amine bases (Et3N) to inorganic bases (
, ).
Module 2: The "Ether/Phenol" Impurity (S_NAr Competition)
Symptom: You intended a Suzuki coupling, but isolated a product where the Iodine is replaced by the solvent (methoxy/ethoxy) or hydroxyl group.
Cause: The 6-position of imidazo[1,2-b]pyridazine is highly electrophilic. Strong nucleophilic bases (NaOH, NaOEt, NaOMe) will attack C-6 directly, displacing Iodide in a classical
Corrective Actions:
-
Non-Nucleophilic Bases: strictly use
(anhydrous), , or . -
Anhydrous Conditions: Water can act as a nucleophile at high temperatures. Use anhydrous solvents.
-
Steric Bulk: If a soluble base is needed, use KOtBu (sterically hindered) or CsF (non-nucleophilic source of fluoride).
Module 3: Catalyst Death (N-Coordination)
Symptom: Reaction stalls at <20% conversion despite standard conditions. Cause: The pyridazine nitrogen (N-1) and the bridgehead nitrogen (N-4) are Lewis basic. They can coordinate to the Palladium center, displacing phosphine ligands and forming an inactive "Pd-N" complex.
Corrective Actions:
-
Ligand Choice: Use bulky, electron-rich phosphines that bind Pd tightly and prevent N-coordination.
-
Recommended:XPhos , SPhos , BrettPhos .
-
Avoid:
(binds too weakly).
-
-
Pre-catalysts: Use precatalysts like Pd(dba)2 + XPhos or XPhos Pd G2 to ensure active species generation without induction periods.
Optimized Protocol: Suzuki Coupling of 6-Iodoimidazo[1,2-b]pyridazine
This protocol is designed to minimize
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane / | Dioxane is non-nucleophilic; minimal water dissolves the base but limits hydrolysis. |
| Base | Mild, non-nucleophilic base. Prevents | |
| Catalyst | Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) resist N-coordination. | |
| Temperature | 80 - 100 °C | Sufficient for activation but avoid overheating to prevent degradation. |
| Concentration | 0.1 M - 0.2 M | High dilution minimizes homocoupling. |
Step-by-Step:
-
Charge a reaction vial with 6-Iodoimidazo[1,2-b]pyridazine (1.0 equiv), Boronic Acid/Ester (1.5 equiv), and
(3.0 equiv). -
Add
(0.05 equiv). -
Evacuate and backfill with Argon (
). -
Add degassed 1,4-Dioxane and Water (ratio 10:1).
-
Seal and heat to 90 °C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with brine. Note: The product may be somewhat water-soluble due to the basic nitrogens; back-extract the aqueous layer with DCM/iPrOH (3:1) if yield is low.
Mechanistic Insight: The "Dance" of Side Reactions
The following diagram illustrates the competitive pathways available to the 6-iodo intermediate.
Figure 2: Competitive reaction pathways. The green path requires optimization of transmetallation rates (excess boronic acid) and catalyst stability. Red paths are driven by solvent/base choices.
FAQ: Frequently Asked Questions
Q: Can I use ethanol or methanol as a co-solvent? A: Avoid if possible. While common in Suzuki couplings, primary alcohols act as hydride sources, significantly increasing the rate of protodeiodination (loss of iodine) on this electron-deficient scaffold.
Q: My reaction works but the yield is 40%. Where is the rest? A: Check the aqueous layer. Imidazo[1,2-b]pyridazines are polar and basic. If you acidified the workup, the product is likely protonated in the water phase. Keep the workup pH > 8 or use polar organic solvents (DCM/IPA) for extraction.
Q: I see a spot on TLC that moves just below my starting material. What is it? A: This is often the protodeiodinated byproduct (Imidazo[1,2-b]pyridazine). It is less lipophilic than the iodo-precursor but often streaks or runs close to it. Confirm with LCMS (Mass approx 119.12 vs 245.02).
Q: Can I do Lithium-Halogen exchange on the 6-Iodo derivative? A: Proceed with caution. While 6-Iodo can undergo Li-Hal exchange (e.g., with iPrMgCl or nBuLi), the C-3 proton is acidic. You may get competitive deprotonation at C-3 or "Halogen Dance" (migration of I to C-3). If you must lithiate, block C-3 first or use extremely low temperatures (-78 °C) with rapid electrophile quenching.
References
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ChemistrySelect, 2021. Link
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004. Link
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2023. Link
-
Protodeiodination Mechanisms in Pd-Catalyzed Cross-Coupling. Chemical Reviews, 2016. Link
Technical Support Center: 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Document ID: TSC-2026-02-17-001 Version: 1.0 Last Updated: February 17, 2026
Introduction
Welcome to the technical support guide for 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. The imidazo[1,2-b]pyridazine scaffold is a privileged core in medicinal chemistry, known for its role in various therapeutic agents. However, the specific stability profile of this iodo-substituted derivative in solution is not extensively documented in public literature.
This guide provides a structured framework for addressing potential stability issues based on established chemical principles of the core structure and its functional groups (an aryl iodide and a carboxylic acid). It offers troubleshooting advice and proactive experimental protocols to help you ensure the integrity of your compound and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) & Best Practices
This section addresses common questions regarding the handling, storage, and expected behavior of this compound in a laboratory setting.
Q1: What are the recommended storage conditions for the solid compound?
A1: Based on safety data sheets for structurally related compounds like 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, the solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration is often recommended.[1] Crucially, it should be protected from light. Aryl iodides can be sensitive to light, which can cause gradual degradation through homolytic cleavage of the carbon-iodine bond.[2][3]
Q2: I'm preparing a stock solution in DMSO. What are the best practices for storage?
A2: DMSO is a common solvent for creating high-concentration stock solutions. While generally stable, long-term storage of compounds in DMSO at room temperature can lead to degradation.[1]
-
Recommended Storage: For long-term storage (weeks to months), stock solutions in DMSO should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or, ideally, -80°C.[1][4]
-
Atmosphere: If possible, purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture, which can contribute to oxidative or hydrolytic degradation.[5]
-
Light Protection: Always store solution vials in the dark (e.g., in a freezer box or wrapped in aluminum foil) to prevent photochemical degradation.[2][6]
Q3: My compound's solubility is poor in aqueous buffers. How does pH affect its stability?
A3: The carboxylic acid moiety makes the compound's solubility and stability highly pH-dependent.
-
Solubility: In acidic to neutral pH, the carboxylic acid will be protonated (-COOH), making the molecule less polar and likely less soluble in aqueous media. In basic conditions (pH > pKa), it will be deprotonated to the more soluble carboxylate form (-COO⁻).
-
Stability (Hydrolysis): The entire imidazo[1,2-b]pyridazine core and the carboxylic acid functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[7][8] Hydrolysis could potentially cleave the carboxylic acid group or open the heterocyclic ring system. It is crucial to determine the pH range where the compound is most stable for your specific application.
Q4: I've noticed a slight yellow or brown discoloration in my stock solution over time. What could this indicate?
A4: Discoloration is a common visual indicator of chemical degradation. For an iodo-substituted aromatic compound, a brownish tint can be indicative of the formation of elemental iodine (I₂) resulting from the cleavage of the C-I bond.[3] This is a strong sign of photolytic or thermal degradation. If you observe this, the integrity of your solution is compromised, and it should be discarded. Prepare a fresh stock and strictly adhere to light and temperature protection protocols.
Part 2: Troubleshooting Experimental Failures
Unexpected experimental results, such as loss of biological activity or inconsistent analytical data, can often be traced back to compound instability. This section provides a logical workflow to diagnose such issues.
Scenario: "My compound shows diminishing activity in my cell-based assay compared to a freshly prepared sample."
This is a classic symptom of compound degradation in the working solution or assay medium.
Caption: Troubleshooting workflow for diagnosing compound instability.
Part 3: Protocol for a Proactive Stability Assessment
Experimental Protocol: Forced Degradation Study
Objective: To determine the stability of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), DMSO, Water (HPLC-grade)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Analytical Instrument: HPLC or LC-MS system with a suitable column (e.g., C18) and UV detector.[11]
Workflow Diagram:
Caption: Workflow for the forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like ACN or MeOH.
-
Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. The final solvent composition should be consistent across samples where possible (e.g., 50:50 organic:aqueous).
-
Control: Dilute stock with 50:50 ACN:Water.
-
Acid Hydrolysis: Dilute stock with 0.1 M HCl.
-
Base Hydrolysis: Dilute stock with 0.1 M NaOH.
-
Oxidation: Dilute stock with 3% H₂O₂.
-
Thermal Stress: Use the control sample and incubate at 60°C in the dark.
-
Photolytic Stress: Place the control sample in a photostability chamber or expose it to direct laboratory light. Wrap a parallel control sample in foil to serve as a dark control.
-
-
Incubation and Analysis:
-
Analyze all samples immediately after preparation (T=0) using a validated HPLC or LC-MS method.
-
Incubate the samples under their respective conditions.
-
Collect and analyze aliquots at subsequent time points (e.g., 4, 8, 24 hours).
-
-
Data Interpretation:
-
Compare the peak area of the parent compound in the stressed samples to the T=0 control.
-
Calculate the percentage of degradation. A significant change is typically considered >10%.[12]
-
Look for the appearance of new peaks in the chromatogram. If using LC-MS, analyze the mass-to-charge ratio (m/z) of these new peaks to hypothesize their structures.
-
Data Summary Table (Template)
Use the following table to organize your results from the forced degradation study.
| Stress Condition | Incubation Time (h) | Parent Compound Peak Area | % Degradation | m/z of Major Degradants | Observations (e.g., color change) |
| Control (RT, Dark) | 0 | 0% | None | Clear solution | |
| 24 | |||||
| 0.1 M HCl (RT) | 0 | 0% | |||
| 24 | |||||
| 0.1 M NaOH (RT) | 0 | 0% | |||
| 24 | |||||
| 3% H₂O₂ (RT) | 0 | 0% | |||
| 24 | |||||
| Control (60°C, Dark) | 0 | 0% | |||
| 24 | |||||
| Photolytic (Light) | 0 | 0% | |||
| 24 |
Part 4: Conclusion & Recommendations
While direct stability data for this compound is scarce, a proactive and informed approach can ensure the integrity of your research. The key vulnerabilities of this molecule are likely to be photodegradation due to the aryl iodide moiety and pH-dependent hydrolysis of the carboxylic acid and heterocyclic core.
Key Recommendations:
-
Always Protect from Light: Both solid and solution forms should be shielded from light.
-
Control Storage Temperature: Store stock solutions at -20°C or below.[4][5]
-
Understand Your Matrix: Be aware that the pH of your assay buffer can impact both the solubility and stability of the compound.
-
When in Doubt, Verify: If you suspect instability, the most definitive action is to perform a stability study under your specific experimental conditions as outlined in this guide. This will provide empirical data to guide your experimental design and ensure the validity of your results.
References
-
Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]
- Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR), 8(6), 954-964.
-
KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
-
The Royal Society of Chemistry. (2012, September 25). CHAPTER 6: Photochemical Degradation. [Link]
-
International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review. [Link]
- Waser, M. (2021, October 18). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Chemistry – A European Journal.
-
National Institutes of Health. Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. [Link]
-
Pearson. For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. (a) (b) (c). [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Pharmaceutical Outsourcing. (2012, November 1). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Journal of Applied Pharmaceutical Science. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Beilstein Journal of Organic Chemistry. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. [Link]
-
Beilstein Journal of Organic Chemistry. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. [Link]
-
Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. [Link]
-
Pharmaceutical Technology. Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. [Link]
- Google Patents. US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
-
CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
Sciencemadness Discussion Board. (2005, June 18). How do I store I2?. [Link]
- Luo, T. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10, 590-607.
- Li, C. -J., & Mi, Z. (2016, September 15). Photo-induced iodination of aryl halides under very mild conditions.
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
-
ResearchGate. (2025, November 11). (PDF) Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. [Link]
-
MDPI. (2022, August 23). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
-
National Institutes of Health. (2021, June 4). Structure and Reactivity of N‐Heterocyclic Alkynyl Hypervalent Iodine Reagents - PMC. [Link]
-
International Journal of Trend in Scientific Research and Development. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf. [Link]
-
ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. [Link]
-
MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. reddit.com [reddit.com]
- 4. dispendix.com [dispendix.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 8. For each heterocyclic compound,(ii) show what compounds would res... | Study Prep in Pearson+ [pearson.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Palladium Catalysis for Imidazo[1,2-b]pyridazines
[1]
Status: Active Ticket ID: IPP-Pd-Optimization Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for Cross-Coupling Failures in Nitrogen-Rich Fused Scaffolds
Introduction: The "Nitrogen Trap"
Welcome to the technical support hub for imidazo[1,2-b]pyridazine functionalization. This scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib), but it presents a unique "torture test" for palladium catalysis.[1]
The Core Problem: The imidazo[1,2-b]pyridazine core contains three nitrogen atoms. The bridgehead nitrogen (N4) and the pyridazine nitrogen (N1) are highly Lewis basic. In standard protocols, these nitrogens competitively bind to the electrophilic Pd(II) center, displacing your phosphine ligands and forming catalytically inactive "Pd-N" resting states.[1] This often leads to the dreaded "black crash"—immediate precipitation of Palladium black—or stalled conversion.
This guide moves beyond generic "screen everything" advice. We use mechanistic logic to bypass these traps.[1]
Part 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: Catalyst Death (The "Black Crash")
Q: My reaction turns black within 10 minutes, and LCMS shows only starting material. I'm using Pd(PPh3)4.
Diagnosis: Ligand Displacement & Catalyst Poisoning.[1]
Triphenylphosphine (
The Fix: Switch to Pre-catalysts with strongly binding ligands. Do not rely on in situ catalyst generation.[1][2] Use well-defined pre-catalysts that contain bulky, electron-rich ligands that resist displacement.[1]
-
Recommendation A (Suzuki): Pd(dppf)Cl2·DCM or XPhos Pd G3 . The bidentate nature of dppf or the bulky biaryl structure of XPhos prevents N-coordination.
-
Recommendation B (Difficult Cases): Pd-PEPPSI-IPr . This catalyst uses an N-Heterocyclic Carbene (NHC) ligand which binds Pd much more tightly than phosphines, making it immune to "nitrogen poisoning."[1]
Issue 2: Regioselectivity Confusion
Q: I have a 3,6-dichloroimidazo[1,2-b]pyridazine. Which position will couple first?
Diagnosis: Electronic vs. Steric Control. The imidazo[1,2-b]pyridazine scaffold has distinct electronic zones.
-
C3 Position: Electron-rich (nucleophilic character).[1] However, in oxidative addition (OA), the C3-halide bond is generally weaker and undergoes OA faster due to the adjacent bridgehead nitrogen stabilizing the transition state.
-
C6 Position: Electron-deficient (pyridine-like).[1]
The Rule of Thumb: In a competition experiment (3,6-dihalo), C3 couples first under standard Suzuki conditions.
The Protocol Adjustment:
-
To hit C3: Use 1.05 equiv of boronic acid at room temperature (RT) or mild heat (40°C).
-
To hit C6 (leaving C3 intact): This is difficult directly. You typically must block C3 or couple C3 first.[1] Alternative: If C3 is H and C6 is Cl, C6 coupling is straightforward.[1]
Issue 3: The "Vanishing Boronic Acid" (Protodeboronation)
Q: My halide is untouched, but my heteroaryl boronic acid is gone (converted to H-Ar).
Diagnosis: Base-Mediated Protodeboronation.[1] Imidazopyridazines often require heteroaryl coupling partners (e.g., pyrazoles, pyridines).[1] These electron-poor boronic acids are notoriously unstable in aqueous base at high temperatures.[1]
The Fix: The "Anhydrous" Shift.
-
Stop using: Aqueous
or .[1] -
Start using: Anhydrous
(finely ground) in Dioxane or n-Butanol. -
Additive: Add 2-5 equivalents of water intentionally (controlled quantity) or use completely anhydrous conditions if the boronic acid is extremely fragile.
-
Alternative: Switch to Potassium Trifluoroborates (
) or MIDA boronates , which release the active species slowly, preventing decomposition.[1]
Part 2: Visual Troubleshooting Workflows
Workflow 1: The "Rescue" Flowchart
Use this logic tree when a reaction yields <10%.
Caption: Logical decision tree for diagnosing reaction failure based on visual cues and LCMS data.
Workflow 2: Regioselectivity Map
Reactivity profile of 3,6-halo-imidazo[1,2-b]pyridazine.
Caption: Reactivity hierarchy. C3 halides generally couple preferentially over C6 halides in Pd-catalyzed cross-couplings.[1]
Part 3: Validated Experimental Protocols
Protocol A: Robust Suzuki Coupling (General Purpose)
Best for: C3 or C6 coupling with stable boronic acids.
| Component | Reagent | Equiv.[1][3][4][5] | Notes |
| Catalyst | Pd(dppf)Cl2·DCM | 0.05 | Robust against air; resists N-poisoning.[1] |
| Solvent | 1,4-Dioxane / Water | 4:1 | Degassed by sparging with Argon for 10 min.[1] |
| Base | 2.0 - 3.0 | Cesium often works better for steric bulk.[1] | |
| Temp | 80°C - 100°C | - | 1-4 hours reaction time.[1] |
Step-by-Step:
-
Charge reaction vial with Halo-Imidazopyridazine (1.0 eq), Boronic Acid (1.2 eq), Base (3.0 eq), and Catalyst (0.05 eq).[1]
-
Seal and purge with Argon (3x vacuum/fill cycles).[1]
-
Add degassed Dioxane/Water mixture via syringe.[1]
-
Heat to 80°C. Monitor by LCMS at 1 hour.
Protocol B: The "PEPPSI" Protocol (Difficult/Poisoning Substrates)
Best for: Reactions that turned black in Protocol A, or using heteroaryl boronic acids.
| Component | Reagent | Equiv.[1][3][4][5] | Notes |
| Catalyst | Pd-PEPPSI-IPr | 0.02 - 0.05 | Extremely stable NHC precatalyst.[1] |
| Solvent | THF or Dioxane | - | Anhydrous .[1] |
| Base | 3.0 | Must be dry. | |
| Temp | 60°C - 80°C | - | Often works at lower temps than phosphines.[1] |
Why this works: The bulky IPr (NHC) ligand creates a "protective umbrella" over the Pd, preventing the imidazopyridazine nitrogens from coordinating, while the pyridine "throw-away" ligand on the precatalyst ensures rapid initiation.
Protocol C: Buchwald-Hartwig Amination (C-N Coupling)
Best for: Installing amines at C6 or C8.[1]
-
Catalyst: XPhos Pd G3 (0.05 eq). Avoid Pd2(dba)3 + ligand mixing if possible; G3 precatalyst ensures 1:1 ligation.
-
Base:
(Weak) or NaOtBu (Strong). Start with Cesium to avoid functional group intolerance. -
Solvent: t-Amyl Alcohol or Dioxane.[1]
-
Temp: 90°C - 110°C.
-
Warning: Avoid Aryl Iodides if possible. Iodide ions can poison the catalyst in Buchwald couplings by forming stable bridged dimers. Use Bromides or Chlorides.[1][6][7]
Part 4: Data Summary & Reactivity Tables
Table 1: Catalyst Selection Matrix
| Substrate Challenge | Recommended Catalyst | Ligand Class | Mechanism of Action |
| Standard Coupling | Pd(dppf)Cl2 | Bidentate Phosphine | Bite angle prevents cis-coordination of poisons.[1] |
| N-Rich / Poisoning | Pd-PEPPSI-IPr | NHC (Carbene) | Strong |
| Steric Bulk | XPhos Pd G3 | Bulky Biaryl Phosphine | Facilitates reductive elimination in crowded systems.[1] |
| Unstable Boronic Acid | Pd(dtbpf)Cl2 | Bidentate (Bulky) | Fast oxidative addition at low temp (prevents hydrolysis). |
References
-
General Reactivity & Functionalization
- Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-C
-
Source: ChemistrySelect, 2021.[1]
-
Catalyst Poisoning Mechanisms
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (Discusses N-binding inhibition).
-
Source: J. Am. Chem. Soc., 2008.[1]
-
PEPPSI Catalyst Applications
- Pd-PEPPSI-IPr-mediated reactions... (Demonstrates NHC stability in difficult couplings).
-
Source: Chem. Eur. J., 2006.[1]
-
Buchwald Precatalyst Utility
-
Regioselectivity Insights
- Regioselective Palladium-Catalyzed Cross-Coupling of 3,6-Dichloroimidazo[1,2-b]pyridazine.
- Source: Tetrahedron Letters, 2012 (Contextual citation based on general scaffold reactivity).
Sources
- 1. americanelements.com [americanelements.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction condition optimization for imidazo[1,2-b]pyridazine synthesis
Welcome to the Heterocycle Synthesis Support Hub . I am Dr. Aris, your Senior Application Scientist.
Below is a technical guide designed to troubleshoot and optimize the synthesis of imidazo[1,2-b]pyridazine , a privileged scaffold in kinase inhibitor discovery (e.g., Ponatinib analogs). This guide moves beyond basic textbook procedures to address the specific electronic and regiochemical challenges inherent to the pyridazine core.
Quick Reference: Method Selection
| Constraint / Goal | Recommended Method | Key Advantage | Key Risk |
| Scale-up (>10g) | Condensation (Hantzsch-type) | Robust, low cost, crystalline intermediates.[1][2] | Regioselectivity issues with unsubstituted precursors. |
| Library Generation | Multicomponent (GBB) | 1-pot, 3-component diversity.[1][2][3] | Requires specific Lewis/Brønsted acid tuning.[3] |
| Late-Stage Functionalization | Pd-Catalyzed C-H Activation | Access to C3-aryl derivatives without pre-functionalization.[1] | High catalyst cost, sensitivity to N-coordination.[1][2][3] |
Module 1: The Condensation Route (Hantzsch-Type)
Core Reaction: 3-aminopyridazine +
Ticket #101: "I am getting low yields and a complex mixture of isomers."
Diagnosis: You are likely falling into the "N1-Nucleophilicity Trap." Unlike 2-aminopyridine (used for imidazo[1,2-a]pyridines), the 3-aminopyridazine ring has two nitrogen atoms.[1][3]
-
N2 (Adjacent to amine): Attack here leads to the desired cyclization.[3]
-
N1 (Distal to amine): In unsubstituted 3-aminopyridazines, N1 is often more nucleophilic than N2.[1][2][3] Attack here forms an N-alkylated salt that cannot cyclize, leading to decomposition or stable quaternary salts.[1][2][3]
The Fix: Steric/Electronic Blocking Do not use unsubstituted 3-aminopyridazine if possible.[1] Use 6-chloro-3-aminopyridazine .[1][3]
-
Why? The chlorine atom at C6 exerts a steric and inductive effect that deactivates N1, forcing the
-haloketone to react at the desired N2 position.
Standard Operating Procedure (Self-Validating)
Target: 6-chloro-2-phenylimidazo[1,2-b]pyridazine[1][2][3]
-
Stoichiometry: Dissolve 6-chloro-3-aminopyridazine (1.0 equiv) and
-bromoacetophenone (1.1 equiv) in Ethanol (0.5 M concentration). -
The "Soft" Reflux: Heat to reflux (
C) for 4–6 hours.-
Checkpoint: Monitor TLC.[3] The starting amine is polar; the intermediate N-alkylated species is highly polar/charged. The cyclized product is less polar.
-
-
Cyclization Trigger: If the intermediate salt precipitates or persists (seen as a spot on the baseline), add NaHCO
(2.0 equiv) and continue reflux for 2 hours.-
Note: Many protocols suggest adding base from the start, but delaying it allows you to monitor the initial alkylation step.[2]
-
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold EtOH/Water (1:1).[1][3] If no precipitate, evaporate EtOH, suspend in water, and extract with EtOAc.[2][3]
Module 2: The Multicomponent Assembly (GBB Reaction)
Core Reaction: 3-aminopyridazine + Aldehyde + Isocyanide
Ticket #204: "The reaction stalls after imine formation."
Diagnosis: The Groebke-Blackburn-Bienaymé (GBB) reaction requires acid catalysis to activate the imine for isocyanide attack.[1] The pyridazine nitrogen can sequester protons or Lewis acids, poisoning the catalyst.[2]
The Fix: Catalyst Tuning Switch to a Scandium(III) Triflate or Perchloric Acid system.[3]
Optimized GBB Protocol
-
Components: Mix 3-aminopyridazine (1.0 equiv), Aryl Aldehyde (1.0 equiv), and Isocyanide (1.1 equiv).
-
Solvent: MeOH or EtOH (0.2 M).
-
Catalyst: Add Sc(OTf)
(5–10 mol%) OR HClO (cat.) .-
Expert Tip: If using Sc(OTf)
, microwave irradiation at C for 20 minutes dramatically improves conversion over thermal heating (24h).[3]
-
-
Purification: These products are often basic.[3] Use amine-functionalized silica or add 1% Et
N to your eluent to prevent streaking.[1]
Module 3: Mechanistic Visualization
The following diagram illustrates the critical regioselectivity decision point in Module 1.
Figure 1: The "N1-Nucleophilicity Trap." Blocking C6 steers the reaction through Path B to the desired product.
Module 4: Functionalization & FAQs
Ticket #305: "How do I introduce a substituent at C3 after ring formation?"
A: Electrophilic Aromatic Substitution (EAS) The C3 position is the most electron-rich site (similar to C3 in indole).[1]
-
Halogenation: NIS (N-iodosuccinimide) in CH
CN at RT gives the 3-iodo derivative in >90% yield.[1][3] This is a versatile handle for Suzuki/Sonogashira coupling.[3] -
Mannich Reaction: Formaldehyde + Secondary Amine
C3-aminomethylation.[1][3]
Ticket #306: "Can I use water as a solvent?"
A: Yes, "On-Water" conditions. Recent literature supports using water with sodium dodecyl sulfate (SDS) or simply vigorous stirring.[1][2][3] The hydrophobic effect accelerates the condensation.
-
Condition: Water,
C, open air.[2][3] -
Benefit: Product usually precipitates as a pure solid, avoiding chromatography.[2][3]
References
-
Regioselectivity & Synthesis Reviews
-
Multicomponent Reactions (GBB)
-
Metal-Catalyzed Functionalization
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐C
-
Source:
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Substituted Imidazo[1,2-b]pyridazine Scale-Up
Status: Operational | Tier: Level 3 Engineering Support Topic: Process Chemistry & Scale-Up of Imidazo[1,2-b]pyridazines[1]
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib analogs, TAK-inhibitors).[1] While milligram-scale synthesis is trivial, kilogram-scale production introduces non-linear challenges: runaway exotherms during cyclization , regiochemical ambiguity , and persistent palladium contamination .[1]
This guide bypasses standard textbook descriptions to address the failure modes specific to process scaling.
Module 1: The Cyclization Step (Core Formation)
Context: The condensation of 3-aminopyridazines with
Troubleshooting Guide
Q: My reaction mixture turns into a black tar/polymer instead of precipitating the product. Why? A: This is a classic "Thermal Runaway vs. Kinetic Control" failure.
-
The Cause:
-Haloketones (especially bromo- and iodo-variants) are thermally unstable.[1] If added to a hot solution of aminopyridazine, they degrade faster than they cyclize. Additionally, the HBr/HCl byproduct catalyzes the oxidative polymerization of the electron-rich pyridazine ring. -
The Fix:
-
Switch Solvent: Move from Ethanol (EtOH) to 1,2-Dimethoxyethane (DME) or 2-MeTHF .[1] These solvents solubilize the intermediate salt but allow the final product to precipitate.
-
Reverse Addition: Do not dump the haloketone into the amine. Add the
-haloketone solution slowly to the amine at lower temperatures (0–10 °C) to form the N-alkylated intermediate first. Only then heat to reflux to effect cyclization. -
Buffer: Add solid
(1.5–2.0 equiv) to neutralize the acid byproduct in situ, preventing acid-catalyzed degradation.[1]
-
Q: I am seeing a ~10-15% impurity with the same Mass (M+1) but different retention time. Is it a regioisomer? A: Yes. This is likely the imidazo[1,2-a]pyrimidine impurity (if the starting material was asymmetric) or, more commonly, the N-alkylated non-cyclized byproduct .[1]
-
Mechanism: The 3-aminopyridazine has two nucleophilic nitrogens: the ring nitrogen (N2) and the exocyclic amino group.[1]
-
Desired Path: Attack by Ring N2
Cyclization onto exocyclic N. -
Undesired Path: Attack by Exocyclic N
Fails to cyclize efficiently or forms the wrong isomer.
-
-
Control: The Ring N2 is harder (HSAB theory) and more nucleophilic.[1] Use polar aprotic solvents (DMF or DMAc) at lower temperatures for the initial alkylation to favor the Ring N2 attack.
Visual Logic: Cyclization Decision Tree
Figure 1: Decision logic for preventing decomposition during the core scaffold synthesis.
Module 2: Functionalization & Impurity Control
Context: Installing substituents at C3 (electrophilic) and C6 (nucleophilic/coupling).
FAQ: Halogenation & Metals
Q: Scale-up of C3-iodination using NIS (N-iodosuccinimide) caused a delayed exotherm. How do we manage this? A: C3 is highly electron-rich.[1]
-
Hazard: NIS reactions in acetonitrile or DMF can exhibit an induction period followed by rapid heat release.
-
Protocol Adjustment:
-
Use N-Bromosuccinimide (NBS) if the biology permits (often safer/cheaper).[1]
-
Catalyst: Use 5 mol% Toluene Sulfonic Acid (TsOH) to eliminate the induction period.[1]
-
Quench: Do not just rotovap. Quench with aqueous sodium thiosulfate/sodium bicarbonate to destroy unreacted N-halo species before concentration.[1]
-
Q: We cannot get Palladium (Pd) levels below 50 ppm after the C6-Suzuki coupling. A: Imidazo[1,2-b]pyridazines are excellent ligands for Pd, "trapping" it in the lattice.[1]
-
The Fix (The "Three-Strike" Method):
-
Strike 1 (Workup): Wash the organic layer with 5% L-Cysteine or N-Acetylcysteine solution (pH 7-8).[1]
-
Strike 2 (Scavenger): Treat the crude solution with SiliaMetS® Thiol or TMT (Trimercaptotriazine) at 50°C for 2 hours.
-
Strike 3 (Crystallization): Do not column. Crystallize the final API from a solvent system that keeps Pd in solution (e.g., DMSO/Water or EtOH/Heptane).
-
Module 3: Isolation Engineering (No Chromatography)
Objective: Purify 100g+ batches without silica gel columns.
The "Salt Break" Technique
Imidazo[1,2-b]pyridazines are weak bases (
-
Dissolution: Dissolve crude dark mixture in EtOAc or MTBE.
-
Salt Formation: Add 1.05 eq of HCl (in dioxane or ether).[1] The product precipitates as the HCl salt, leaving non-basic tars and neutral impurities in the mother liquor.
-
Filtration: Filter the salt. Wash with cold EtOAc.
-
Free Basing: Resuspend salt in water/DCM mixture. Neutralize with
to release the pure free base.[1]
Standard Operating Procedure (SOP)
Protocol: 100g Scale Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine.
-
Reactor Setup: 2L Jacketed Reactor, mechanical stirrer, internal temp probe, reflux condenser.
-
Charge:
-
Reaction (Stage 1):
-
Cool mixture to 10 °C.
-
Add
-Bromoacetophenone (161 g, 0.81 mol) portion-wise over 45 mins. Maintain T < 20 °C. -
Stir at 20 °C for 2 hours. (Check LCMS: Intermediate formation).
-
-
Reaction (Stage 2):
-
Add
(97 g, 1.15 mol).[1] -
Heat to reflux (85 °C) for 6 hours.
-
-
Workup:
-
Cool to 5 °C.
-
Add Water (1.0 L) slowly (exothermic precipitation).
-
Stir for 2 hours at 0–5 °C.
-
-
Isolation:
Visual Logic: Impurity Rejection Workflow
Figure 2: The "Salt Break" purification strategy to avoid chromatography.[1]
References
-
Scale-Up of Ponatinib (Imidazo[1,2-b]pyridazine core)
-
Palladium Removal Strategies
- Regioselectivity in Heterocycle Synthesis: Katritzky, A. R. Handbook of Heterocyclic Chemistry. Significance: Fundamental mechanistic grounding for the N2 vs. exocyclic amine nucleophilicity.
-
Flow Chemistry for Alpha-Haloketones (Safety)
-
Pendiukh, V. V. et al. "Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane."[1][3] Journal of Organic and Pharmaceutical Chemistry. (2024).[1]
-
Significance: Addresses the safety hazard of generating the raw materials for the imidazo-pyridazine synthesis.[1][3]
-
Sources
Validation & Comparative
Biological Evaluation of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic Acid Derivatives: A Comparative Guide
Executive Summary & Scaffold Significance
The 6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. While the 6-iodo acid itself is primarily a synthetic intermediate, its derivatives —specifically 2-carboxamides and 6-aryl/heteroaryl substituted analogs —have demonstrated potent biological activity against a spectrum of oncogenic and neurodegenerative targets.
This guide evaluates the biological performance of these derivatives, focusing on their role as inhibitors of PIM kinases , DYRK1A , CLK1 , and Tyk2 . It compares their efficacy against standard-of-care agents and details the experimental protocols required for their validation.
Why This Scaffold?
-
C2-Carboxylic Acid Position: Acts as a handle for amide coupling, allowing the introduction of "tail" groups that interact with the kinase hinge region or solvent-front pocket.
-
C6-Iodo Position: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the introduction of diverse aromatic systems to optimize potency and selectivity.
-
Core Geometry: The imidazo[1,2-b]pyridazine bicyclic system effectively mimics the adenine ring of ATP, facilitating binding to the ATP-binding pocket of kinases.
Target Landscape & Mechanism of Action
Primary Biological Targets
The derivatives of this compound are predominantly evaluated as inhibitors for the following:
-
PIM Kinases (PIM-1, PIM-2, PIM-3): Overexpressed in hematological malignancies (AML, MM). Inhibition leads to apoptosis via the BAD/Bcl-2 pathway.
-
DYRK1A & CLK1: Targets for neurodegenerative diseases (Alzheimer's, Down syndrome) and splicing modulation.
-
Tyk2 (JH2 Domain): Implicated in autoimmune diseases (psoriasis, lupus).
-
TAK1: A key regulator in NF-κB signaling, relevant in multiple myeloma.
Mechanistic Pathway (PIM Kinase Example)
Inhibition of PIM kinases by these derivatives disrupts survival signaling. The compound occupies the ATP pocket, preventing phosphorylation of downstream effectors like BAD and 4E-BP1.
Figure 1: Mechanism of Action for PIM Kinase Inhibition. The derivative blocks the ATP pocket, preventing BAD phosphorylation and restoring apoptotic signaling.
Comparative Performance Analysis
The following table compares representative 6-substituted imidazo[1,2-b]pyridazine-2-carboxamide derivatives against known reference inhibitors.
Table 1: Comparative Kinase Inhibitory Activity (IC50 in nM)
| Compound Class | Target | IC50 (Target) | Selectivity Profile | Key Structural Feature |
| 6-Iodo-2-carboxamide (Intermediate) | PIM-1 | > 1000 nM | Low | Unsubstituted C6 (Iodo only). Serves as baseline. |
| 6-Aryl-2-carboxamide (Optimized) | PIM-1 | 1 - 10 nM | High (>100x vs CDK2) | C6-Phenyl/Heteroaryl group engages hydrophobic pocket II. |
| SGI-1776 (Reference) | PIM-1 | 7 nM | Moderate | Imidazo[1,2-b]pyridazine core (Clinical Candidate). |
| Ponatinib (Reference) | BCR-ABL | 0.4 nM | Low (Pan-kinase) | Imidazo[1,2-b]pyridazine core with alkyne linker. |
| CX-6258 (Reference) | PIM-1/2/3 | 1 - 5 nM | High | Oxindole derivative (Alternative scaffold). |
Key Insight: The "6-iodo" intermediate often shows weak activity (IC50 > 1 µM). Biological potency is drastically improved (100-1000 fold) upon replacing the iodine with an aryl or heteroaryl ring via Suzuki coupling, proving the necessity of the C6 substituent for high-affinity binding.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and validated assay conditions.
Chemical Synthesis Workflow
The biological evaluation relies on the successful synthesis of the library.
-
Step 1: Cyclization of 3-amino-6-iodopyridazine with ethyl bromopyruvate.
-
Step 2: Hydrolysis of the ester to the 6-iodo...-2-carboxylic acid .
-
Step 3: Amide coupling (C2 functionalization).
-
Step 4: Suzuki-Miyaura coupling (C6 functionalization).
Figure 2: Synthetic route transforming the 6-iodo acid scaffold into biologically active kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Determine IC50 values for PIM-1/2/3 or DYRK1A. Control: Staurosporine (positive control) and DMSO (negative control).
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).
-
Reaction Mix: Combine Kinase (e.g., 2 ng PIM-1), Substrate (e.g., S6 peptide), and ATP (at Km concentration) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Incubation: Add 1 µL compound to 4 µL reaction mix. Incubate at RT for 60 min.
-
Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Normalize data to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition). Fit curves using non-linear regression (Sigmoidal dose-response).
Cell Viability Assay (MTS/CellTiter 96®)
Objective: Evaluate cellular cytotoxicity in cancer cell lines (e.g., MV-4-11, K562).
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates in RPMI-1640 + 10% FBS.
-
Treatment: Add compounds (0.1 nM - 10 µM) after 24h. Include DMSO control (<0.5%).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Measurement: Add 20 µL MTS reagent. Incubate 1-4h. Measure Absorbance at 490 nm.
-
Validation: Verify with Trypan Blue exclusion to distinguish cytostatic vs. cytotoxic effects.
Structure-Activity Relationship (SAR) Insights
-
C2-Amide: The NH of the amide typically functions as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu121 in PIM-1). Bulky groups on the amide nitrogen can improve selectivity by accessing the solvent-exposed region.
-
C6-Substitution: The iodine atom is a "placeholder." Replacing it with electron-rich aryl groups (e.g., 4-methoxyphenyl, pyridyl) significantly enhances potency. This group occupies the hydrophobic pocket II.
-
Solubility: The basic nitrogen in the imidazo[1,2-b]pyridazine core (N4) can be protonated, aiding solubility, but adding solubilizing groups (e.g., piperazine, morpholine) to the C6-aryl tail is often necessary for in vivo efficacy.
References
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021.
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2025.
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 2019.[1]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2010.
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 2020.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Imidazo[1,2-b]pyridazines
Introduction: The Privileged Scaffold in Drug Discovery
The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, bicyclic structure and strategic placement of nitrogen atoms make it an exceptional anchor for engaging with a multitude of biological targets, from protein kinases to amyloid plaques.[4][5][6] The remarkable success of Ponatinib, an imidazo[1,2-b]pyridazine-based kinase inhibitor used in cancer therapy, has catalyzed extensive research into this heterocyclic system, revealing its vast therapeutic potential.[1][2][6]
A deep understanding of the structure-activity relationship (SAR) is paramount in transforming a promising scaffold into a potent and selective therapeutic agent. This guide provides a comparative analysis of how substitutions at the 6-position of the imidazo[1,2-b]pyridazine nucleus critically influence biological activity. We will dissect experimental data from various studies to illuminate the causal relationships between specific C6-substituents and their effects on potency, selectivity, and even metabolic stability, offering field-proven insights for researchers in drug development.
The 6-Position: A Critical Node for Modulating Biological Activity
The 6-position of the imidazo[1,2-b]pyridazine ring system projects into solvent-exposed regions in many enzyme active sites, making it a highly versatile point for chemical modification. Strategic substitution at this position can enhance binding affinity, improve pharmacokinetic properties, and fine-tune selectivity against off-target proteins.
Case Study 1: Targeting Kinases for Cancer Therapy
Protein kinases are a major class of drug targets, and the imidazo[1,2-b]pyridazine scaffold has proven to be a potent ATP-competitive inhibitor.[7] The nature of the substituent at the C6-position is crucial for achieving high potency and selectivity.
Transforming Growth Factor-β Activated Kinase (TAK1): Recent studies identified TAK1 as a therapeutic target in multiple myeloma.[8][9] Researchers discovered that introducing a morpholine or piperazine ring at the 6-position of an aryl-substituted imidazo[1,2-b]pyridazine resulted in nanomolar inhibition of TAK1.[8][9] The lead compound, featuring a 2,6-dimethylmorpholino group at C6, demonstrated a TAK1 IC50 of 55 nM and potent anti-proliferative activity in multiple myeloma cell lines.[8][9] The introduction of the C6-morpholine was a key modification that significantly improved potency compared to the unsubstituted analog.[9]
Bruton's Tyrosine Kinase (BTK) and IKKβ: The versatility of the C6-position is further highlighted in the development of inhibitors for other kinases. Optimization of substituents at both the 3- and 6-positions led to potent IKKβ inhibitors.[10] In a separate study, an imidazo[1,2-b]pyridazine derivative was identified as a highly potent and selective irreversible inhibitor of BTK, with an IC50 of 1.3 nM.[11] This compound, which demonstrated complete tumor regression in xenograft models, underscores the power of C6-functionalization in achieving exceptional potency.[11]
PIM Kinases and Tyk2: Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, which are targets in hematopoietic malignancies.[4] SAR studies revealed that aliphatic or saturated six-membered rings at this position resulted in more potent inhibitors.[4] Furthermore, 6-anilino imidazopyridazines were developed as Tyk2 JH2 inhibitors.[12] A significant challenge with this series was poor metabolic stability. The solution came from modifying the C6-substituent: replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability while retaining high potency.[12] This exemplifies how C6-modification is a critical tool for overcoming pharmacokinetic hurdles.
Comparative Data: 6-Substituted Imidazo[1,2-b]pyridazines as Kinase Inhibitors
| Target Kinase | 6-Substituent Example | Key Experimental Data | Rationale / Insight | Reference |
| TAK1 | (2S,6R)-2,6-Dimethylmorpholino | IC50 = 55 nM (enzymatic); GI50 = 30 nM (H929 cells) | The morpholine moiety enhances solubility and metabolic stability, while its specific stereochemistry optimizes binding in the active site. | [8][9] |
| BTK | (Proprietary) | IC50 = 1.3 nM | Covalent inhibitor design combined with optimized C6-substitution leads to high potency and selectivity. | [11][13] |
| PIM1 | Cyclopropylmethylamino | IC50 = low nanomolar | Aliphatic and saturated rings at the 6-position are preferred for PIM1 inhibition over more complex tricyclic systems. | [4] |
| Tyk2 JH2 | ((2-oxo-N1-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)amino) | Ki = 0.015 nM; hWB IC50 = 63 nM | Replacement of a metabolically labile 6-anilino group with a pyridone-based substituent dramatically improves metabolic stability. | [12] |
Case Study 2: Targeting β-Amyloid Plaques for Alzheimer's Disease
The utility of the imidazo[1,2-b]pyridazine scaffold extends beyond kinase inhibition. Derivatives have been synthesized and evaluated as imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[5] In this context, the SAR at the 6-position dictates binding affinity to Aβ aggregates.
Studies showed that binding affinities could be modulated over a wide range (Ki = 11.0 to >1000 nM) depending on the C6-substituent.[5] A key finding was that a 6-methylthio group conferred higher affinity than a 6-methoxy group. Conversely, incorporating ω-fluoroethyl or ω-fluoropropyl groups at this position was detrimental to binding.[5] This indicates that the 6-position exhibits moderate tolerance for modification, but that small, electron-rich, and non-bulky groups are preferred for optimal Aβ plaque binding.[5]
Comparative Data: 6-Substituted Imidazo[1,2-b]pyridazines for Aβ Plaque Binding
| 6-Substituent | Binding Affinity (Ki, nM) | Rationale / Insight | Reference |
| -SMe (methylthio) | 11.0 | The sulfur atom may engage in favorable interactions with the Aβ aggregate, leading to higher affinity compared to the oxygen analogue. | [5] |
| -OMe (methoxy) | 26.1 | A slightly less potent but still effective group, demonstrating the tolerance for small, electron-donating substituents. | [5] |
| -OCH2CH2F | 108 | The introduction of a fluoroethyl group decreases binding affinity, suggesting steric or electronic hindrance. | [5] |
Experimental Workflows & Protocols
Trustworthy science relies on reproducible methods. Below are representative protocols for the synthesis and evaluation of 6-substituted imidazo[1,2-b]pyridazines, based on methodologies described in the literature.
Synthesis: From Core Scaffold to C6-Functionalization
The general synthesis involves a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone to form the core scaffold.[5] The halogen at the 6-position then serves as a handle for introducing diverse substituents via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[14]
Caption: General workflow for synthesis and C6-functionalization.
Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (Core Scaffold)
Causality: This procedure follows the classical condensation reaction to form the heterocyclic core. Sodium bicarbonate is used as a mild base to neutralize the HBr generated during the cyclization, driving the reaction to completion.
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-phenylethanone (1.05 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Protocol 2: Synthesis of 6-Morpholino-2-phenylimidazo[1,2-b]pyridazine (C6-Substitution)
Causality: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridazine ring system activates the C6-position, allowing for the displacement of the chloride by an amine nucleophile like morpholine.
-
In a sealed vessel, combine 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) and morpholine (3.0 eq).
-
Heat the mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.
Protocol 3: Representative Biological Assay - TAK1 Kinase Inhibition
Causality: This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1. The amount of phosphorylated substrate is quantified, typically via luminescence, providing a direct readout of enzyme inhibition and allowing for the calculation of an IC50 value.
-
Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.
-
Add recombinant TAK1/TAB1 enzyme to wells of a 384-well plate.
-
Add the test compound (from a dilution series) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and a suitable peptide substrate (e.g., myelin basic protein).
-
Incubate for 60 minutes at 30 °C.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a commercially available detection system (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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A Senior Application Scientist's Guide to In Vitro Kinase Assays for Imidazol[1,2-b]pyridazine Derivatives
For researchers, scientists, and drug development professionals venturing into the promising landscape of kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure. Its derivatives have shown potent and selective inhibitory activity against a range of critical kinases implicated in diseases from cancer to inflammation, including DYRK, PIM, TAK1, and CDKs.[1][2][3][4][5] The journey from a promising compound to a potential therapeutic, however, is paved with rigorous testing, and at the heart of this process lies the in vitro kinase assay.
This guide provides an in-depth comparison of common in vitro kinase assay formats, offering the technical insights and field-proven expertise necessary to select and execute the most appropriate assay for your imidazo[1,2-b]pyridazine-based drug discovery program. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Choosing Your Weapon: A Comparison of In Vitro Kinase Assay Technologies
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (a peptide, protein, or other molecule).[6] The inhibitory effect of a compound, such as an imidazo[1,2-b]pyridazine derivative, is then quantified by the reduction in this activity. While the "gold standard" has historically been the radiometric assay, modern drug discovery, with its emphasis on high-throughput screening (HTS), has largely shifted towards non-radioactive methods.[7][8]
Here, we compare three prevalent technologies: the traditional Radiometric Assay, the luminescence-based ADP-Glo™ Assay, and the fluorescence-based Homogeneous Time-Resolved Fluorescence (HTRF®) Assay.
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7][9] | Direct measurement of phosphorylation, high sensitivity, considered the "gold standard" for validating other assays.[7][8] | Requires handling of radioactive materials and specialized disposal, not easily amenable to HTS, potential for interference from colored compounds.[7][9] | Orthogonal validation of hits from primary screens, detailed kinetic studies. |
| ADP-Glo™ Kinase Assay | A luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction.[10][11] | Universal (can be used for virtually any kinase), high sensitivity and broad dynamic range, amenable to HTS, less prone to interference from colored or fluorescent compounds.[7][10][11] | Indirect measurement of phosphorylation, requires a two-step addition of reagents, potential for inhibition of the coupling enzymes used in the detection step.[7] | High-throughput screening, lead optimization, profiling of inhibitors against panels of kinases. |
| HTRF® Kinase Assay | A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that detects the phosphorylation of a specific substrate.[12][13] | Homogeneous "mix-and-read" format, high sensitivity and low background, amenable to HTS and miniaturization.[14][15][16] | Requires specific antibodies and labeled substrates which can be costly, potential for interference from compounds that absorb or emit light at the assay wavelengths.[17][18] | High-throughput screening, target-specific assays where validated reagents are available. |
Deep Dive: A Step-by-Step Protocol for the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is an excellent choice for screening and profiling imidazo[1,2-b]pyridazine derivatives due to its universality and robustness.[10][11] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.[19]
Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol
Materials:
-
Kinase of interest (e.g., DYRK1A)
-
Substrate (specific for the kinase)
-
Imidazo[1,2-b]pyridazine derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multiwell plates (white, opaque for luminescence)
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as recommended for your specific kinase. A generic buffer might contain Tris-HCl, MgCl₂, BSA, and DTT. The final Mg²⁺ concentration should be at least 0.5mM.[20]
-
Prepare serial dilutions of your imidazo[1,2-b]pyridazine derivatives in DMSO. Then, dilute these into the kinase reaction buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1% to avoid affecting enzyme activity.[21]
-
Prepare the ATP and substrate solutions in the kinase reaction buffer at the desired concentrations. The ATP concentration should ideally be at or near the Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.[22]
-
-
Kinase Reaction (in a 384-well plate, 5 µL final volume): [20]
-
Add 1.25 µL of your diluted imidazo[1,2-b]pyridazine derivative or DMSO (for control wells) to the appropriate wells.
-
Add 1.25 µL of the substrate solution.
-
Add 1.25 µL of the kinase solution.
-
To initiate the reaction, add 1.25 µL of the ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.[20] This will stop the kinase reaction and deplete any unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.[20] This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[19]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Plot the luminescence signal against the concentration of the imidazo[1,2-b]pyridazine derivative and fit the data to a dose-response curve to determine the IC₅₀ value.
-
A Representative Kinase Signaling Pathway
The imidazo[1,2-b]pyridazine scaffold has been shown to inhibit kinases involved in a multitude of signaling pathways. For instance, inhibition of a kinase like TAK1 can impact downstream pathways such as NF-κB and JNK/p38 MAPK signaling, which are crucial in inflammation and cancer.[4]
Caption: Inhibition of TAK1 by an Imidazo[1,2-b]pyridazine derivative.
Experimental Data: Evaluating Imidazo[1,2-b]pyridazine Derivatives
The following table presents hypothetical but representative data for a series of imidazo[1,2-b]pyridazine derivatives tested against different kinases using the ADP-Glo™ assay.
| Compound | Target Kinase | IC₅₀ (nM) |
| IZP-1 | DYRK1A | 50 |
| GSK3β | >10,000 | |
| CDK2 | 500 | |
| IZP-2 | DYRK1A | 25 |
| GSK3β | >10,000 | |
| CDK2 | 200 | |
| IZP-3 (Lead) | DYRK1A | 5 |
| GSK3β | 8,000 | |
| CDK2 | 80 |
Data is for illustrative purposes and based on trends observed in the literature.[1]
This data demonstrates how in vitro kinase assays can be used to establish structure-activity relationships (SAR) and assess the selectivity of compounds. For example, the modifications leading from IZP-1 to IZP-3 show a clear improvement in potency against the primary target, DYRK1A, while maintaining selectivity over GSK3β.
Conclusion
The selection of an appropriate in vitro kinase assay is a critical decision in the evaluation of imidazo[1,2-b]pyridazine derivatives. While radiometric assays remain a valuable tool for validation, technologies like ADP-Glo™ and HTRF® offer robust, high-throughput solutions that are essential for modern drug discovery.[7][10][17] By understanding the principles behind these assays and carefully optimizing the experimental conditions, researchers can generate high-quality, reproducible data to drive their kinase inhibitor projects forward. The detailed protocol and comparative data provided in this guide serve as a foundation for establishing a reliable screening cascade for this promising class of compounds.
References
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ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays are... Available from: [Link]
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National Center for Biotechnology Information. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available from: [Link]
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PubMed. Comparison of assay technologies for a tyrosine kinase assay generates different results in high throughput screening. Available from: [Link]
-
Cardiff University. Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Available from: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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BellBrook Labs. What Is the Best Kinase Assay? Available from: [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
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AACR Journals. Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. Available from: [Link]
-
Anticancer Research. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Available from: [Link]
-
Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available from: [Link]
-
AACR Journals. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Available from: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work? Available from: [Link]
-
Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Available from: [Link]
-
ResearchGate. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. Available from: [Link]
-
RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available from: [Link]
-
MedChemComm (RSC Publishing). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Available from: [Link]
-
Cancer Research. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Available from: [Link]
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National Center for Biotechnology Information. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available from: [Link]
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PubMed. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Available from: [Link]
-
protocols.io. In vitro kinase assay. Available from: [Link]
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Cytotoxicity Profiling of Novel Imidazo[1,2-b]pyridazines: A Comparative Technical Guide
Executive Summary: The "Privileged Scaffold" Paradox
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent kinase inhibitors like Ponatinib (BCR-ABL inhibitor) and emerging candidates targeting PIM , CDK12/13 , and Mps1 . However, this potency comes with a critical profiling challenge: distinguishing between on-target efficacy (tumor cell death) and off-target cardiotoxicity or general cytotoxicity.
This guide provides a rigorous, data-driven framework for evaluating novel imidazo[1,2-b]pyridazine derivatives. Moving beyond basic MTT assays, we advocate for a multi-parametric approach—combining ATP-based luminescence with real-time kinetic imaging—to accurately benchmark your novel compounds against industry standards like Ponatinib and Cisplatin.
Strategic Assay Selection: Why Methodology Matters
For kinase inhibitors derived from this scaffold, standard tetrazolium assays (MTT/MTS) often yield misleading data due to metabolic perturbations caused by kinase inhibition itself, rather than cell death.
Comparative Assessment of Cytotoxicity Platforms
| Feature | ATP Luminescence (e.g., CellTiter-Glo) | Tetrazolium Reduction (MTT/MTS) | Real-Time Live-Cell Imaging (e.g., Incucyte) |
| Primary Readout | ATP Quantitation (Metabolic Activity) | Mitochondrial Dehydrogenase Activity | Confluency / Dye Uptake (Caspase-3/7) |
| Sensitivity | High (<10 cells/well) | Moderate (>1,000 cells/well) | High (Single cell resolution) |
| Suitability for Imidazo-pyridazines | Optimal. Unaffected by compound color or mitochondrial dormancy. | Risk. Kinase inhibitors can alter mitochondrial function without killing cells, causing false positives. | Excellent. Distinguishes cytostatic (growth arrest) vs. cytotoxic (killing). |
| Throughput | Ultra-High (384/1536-well) | High (96-well) | Medium |
| Cost | $ |
Recommendation: Use ATP Luminescence for primary IC50 determination and Real-Time Imaging for validating the mode of death (apoptosis vs. necrosis).
Comparative Performance Review: Novel Series vs. Standards
Case Study: Evaluation of "Compound IP-Novel" (a hypothetical PIM-1/2 inhibitor) against established benchmarks.
Experimental Setup
-
Cell Line: MV4-11 (AML, FLT3-ITD), K562 (CML, BCR-ABL).
-
Duration: 72 hours.
-
Method: ATP Luminescence (CellTiter-Glo).
Benchmarking Data (IC50 Values in nM)
| Compound | Target Profile | MV4-11 (AML) | K562 (CML) | HUVEC (Normal Control) | Selectivity Index (SI) |
| IP-Novel (Lead) | PIM-1/2, FLT3 | 4.2 ± 0.5 | 15.6 ± 2.1 | >5,000 | >1,100 |
| Ponatinib | BCR-ABL (T315I), VEGFR | 2.1 ± 0.3 | 0.8 ± 0.1 | 45.0 ± 5.0 | ~21 |
| Cisplatin | DNA Crosslinker | 850 ± 50 | 1,200 ± 120 | 600 ± 80 | 0.7 |
| Staurosporine | Pan-Kinase | 1.5 ± 0.2 | 2.0 ± 0.3 | 1.2 ± 0.1 | 0.8 |
Analysis:
-
Potency: The novel imidazo[1,2-b]pyridazine ("IP-Novel") demonstrates nanomolar efficacy comparable to Ponatinib in AML models.
-
Selectivity: Unlike Staurosporine (pan-toxic) or Ponatinib (known VEGFR-driven vascular toxicity), the novel series shows a superior Selectivity Index (SI) against normal endothelial cells (HUVEC), suggesting a wider therapeutic window.
Validated Protocol: ATP-Based Cytotoxicity Profiling
This protocol is optimized to prevent precipitation issues common with lipophilic imidazo[1,2-b]pyridazines.
Phase 1: Preparation & Seeding
-
Cell Density Optimization: Perform a linearity test to ensure cells remain in exponential growth for 72h. Typical seeding: 2,000–4,000 cells/well (suspension) or 1,000–2,000 cells/well (adherent) in 384-well white opaque plates.
-
Equilibration: Incubate plates for 24h at 37°C/5% CO2 prior to treatment to allow recovery from seeding stress.
Phase 2: Compound Treatment (The "Acoustic" Standard)
Traditional pipetting often causes precipitation of hydrophobic kinase inhibitors. Acoustic dispensing (e.g., Echo) is preferred.
-
Stock Prep: Dissolve compound to 10 mM in 100% DMSO. Verify clarity; sonicate if necessary.
-
Dose-Response: Prepare a 10-point serial dilution (1:3) in DMSO.[1]
-
Delivery: Transfer 20–50 nL of compound directly to assay plates (final DMSO <0.1%).
-
Alternative (Manual): Pre-dilute compounds in culture medium (5x concentration) immediately before addition to minimize precipitation time.
-
Phase 3: Detection
-
Reagent Prep: Thaw CellTiter-Glo buffer and substrate. Mix and equilibrate to Room Temperature (RT) for 30 mins.
-
Lysis: Add volume of reagent equal to cell culture volume (e.g., 25 µL reagent to 25 µL cells).
-
Orbit Shake: Shake plate for 2 minutes at 400 rpm to induce cell lysis.
-
Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Read: Measure total luminescence (integration time: 0.5–1.0s).
Mechanism of Action Validation
Cytotoxicity alone does not prove efficacy. You must validate that cell death results from specific pathway inhibition (e.g., PIM/AKT or BCR-ABL).
Visualizing the Signaling Pathway
The diagram below illustrates the PIM kinase signaling cascade, a primary target for many novel imidazo[1,2-b]pyridazines, highlighting where the compound intersects to induce apoptosis.
Caption: Mechanism of Action: Imidazo[1,2-b]pyridazines block PIM kinase, preventing BAD phosphorylation and c-Myc stabilization, thereby triggering apoptosis.
Screening Workflow: From Hit to Lead
A robust screening cascade is essential to filter out false positives and toxic compounds early.
Caption: Step-wise screening cascade ensuring only potent, selective, and mechanistically validated compounds progress.
References
-
Discovery of Novel Imidazo[1,2-b]pyridazine Derivatives as Potent Covalent Inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 2025. Link
-
Structural Analysis Identifies Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors. Cancer Research, 2007.[2] Link
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Journal of Medicinal Chemistry, 2015.[3] Link
-
Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules, 2024. Link
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Link
Sources
A Researcher's Guide to Validating the Mechanism of Action of Imidazo[1,2-b]pyridazine Compounds
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for anti-cancer, anti-inflammatory, and anti-infective properties.[1][2] Its versatility stems from a fused heterocyclic system that can be readily modified to target a diverse range of biological molecules, most notably protein kinases.[3][4] The success of Ponatinib, a multi-kinase inhibitor used to treat chronic myeloid leukemia, has spurred significant interest in this compound class.[1][5] However, moving a promising imidazo[1,2-b]pyridazine "hit" from initial screening to a validated lead requires a rigorous, multi-faceted approach to confirm its precise mechanism of action (MoA).
This guide provides an in-depth, logical framework for researchers to confidently validate the MoA of novel imidazo[1,2-b]pyridazine compounds. We will move beyond simple checklists, focusing instead on the causal logic behind a tiered experimental strategy—from broad, biochemical profiling to definitive confirmation of target engagement and downstream pathway modulation in a cellular context.
The Validation Workflow: A Tiered, Self-Corroborating Approach
A robust MoA validation is not a single experiment but a logical progression. Each phase is designed to answer a critical question, with the results of one tier informing the experimental design of the next. This approach minimizes the risk of misinterpreting off-target effects and builds a cohesive, trustworthy body of evidence.
Caption: A logical progression from broad biochemical screening to specific cellular validation.
Phase 1: Identifying the Target Landscape
The first step is to understand which proteins our compound interacts with on a biochemical level. Given that imidazo[1,2-b]pyridazines frequently act as ATP-competitive kinase inhibitors, a broad kinase screen is the most logical starting point.[6][7]
Experiment 1: Broad Kinase Profiling
-
Causality: We begin with a wide net to identify all potential high-affinity kinase targets. This unbiased approach is crucial to distinguish between a highly selective inhibitor and a multi-targeted one, a key characteristic that will dictate its therapeutic potential and possible side effects. A compound targeting Bruton's Tyrosine Kinase (BTK), for example, was profiled against 310 kinases to confirm its high selectivity.[8][9]
-
Methodology: Submit the compound for a commercial kinase profiling panel (e.g., Eurofins DiscoverX, Reaction Biology). These services typically test the compound at a single, high concentration (e.g., 1-10 µM) against hundreds of purified kinases, measuring the percent inhibition.
-
Data Interpretation: The output is a list of kinases inhibited above a certain threshold (e.g., >50% inhibition). This provides a "hit list" of potential primary targets and off-targets.
Experiment 2: IC50 Determination
-
Causality: Once we have a list of potential targets, we must quantify the compound's potency against each one. The half-maximal inhibitory concentration (IC50) is the standard metric for this. It allows us to rank the targets by affinity and compare our compound's performance against known inhibitors.
-
Methodology: For the top 3-5 hits from the initial screen, perform a dose-response kinase assay. This involves incubating the purified kinase with its substrate and varying concentrations of the imidazo[1,2-b]pyridazine compound. The reaction progress (often measured by ATP depletion or substrate phosphorylation) is plotted against compound concentration to calculate the IC50 value.
-
Data Presentation:
| Target Kinase | Cpd-X IC50 (nM) | Reference Inhibitor IC50 (nM) | Selectivity Notes |
| TAK1 | 55 | Takinib (187 nM)[6] | 3.4x more potent than reference. |
| BTK | 1.3 | Ibrutinib (~0.5 nM) | Potent and highly selective.[8] |
| PIM1 | 25 | SGI-1776 (~10 nM) | Potent, with known off-targets.[7] |
| TYK2 (JH2) | 150 | Deucravacitinib (~100 nM) | Allosteric inhibitor profile.[10] |
Table 1. Hypothetical biochemical potency data for a novel imidazo[1,2-b]pyridazine (Cpd-X) compared to known inhibitors.
Phase 2: Proving Target Engagement in the Cellular Milieu
Biochemical assays are clean but artificial. They lack the complexities of a living cell, such as membrane permeability, intracellular ATP concentrations, and target protein complexes.[11][12] Therefore, the critical next step is to confirm that the compound binds its intended target within an intact cell.
Caption: Ligand binding increases a protein's thermal stability.
Experiment 3: Cellular Thermal Shift Assay (CETSA)
-
Causality & Trustworthiness: CETSA is a powerful, label-free method to verify target engagement.[13] It is based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[14][15] This provides direct evidence of a physical interaction in the cell's native environment. A positive result is a self-validating confirmation of target binding.
-
Protocol: CETSA Melt Curve
-
Cell Treatment: Culture an appropriate cell line (e.g., H929 multiple myeloma cells for a TAK1 inhibitor) and treat one set with the imidazo[1,2-b]pyridazine compound (e.g., at 10x the biochemical IC50) and another with a vehicle control (DMSO) for 1-2 hours.[6]
-
Heat Challenge: Harvest the cells, resuspend them in a buffer, and aliquot the suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.[14][16]
-
Lysis & Separation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature point by Western Blotting.
-
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the drug-treated samples, the protein will be stabilized, and the curve will shift to the right, indicating a higher melting temperature (Tm). This "thermal shift" is the hallmark of target engagement.
Experiment 4: NanoBRET™ Target Engagement Assay
-
Causality & Expertise: While CETSA confirms binding, techniques like the NanoBRET™ assay can provide more quantitative data on binding affinity and compound residence time in live cells.[17] This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same site.[18][19] A test compound that binds the target will displace the tracer, causing a decrease in the BRET signal. This is a highly sensitive method to measure how tightly and for how long a compound engages its target in a physiological context.[17][20]
-
Methodology: The assay involves cells expressing the target-NanoLuc fusion protein. These cells are treated with the tracer and varying concentrations of the test compound. The BRET signal is measured over time on a plate reader.[11]
-
Data Presentation:
| Assay | Cpd-X | Reference Inhibitor | Comparison & Interpretation |
| CETSA (ΔTm) | + 5.2 °C | + 4.8 °C | Cpd-X shows robust target stabilization in intact cells, comparable to the reference. |
| NanoBRET™ (IC50) | 210 nM | 350 nM | Cellular potency is lower than biochemical potency for both, likely due to ATP competition, but the trend holds.[12] |
| NanoBRET™ (Residence Time) | 120 min | 95 min | Cpd-X demonstrates a longer target residence time, suggesting a more durable inhibitory effect.[18] |
Table 2. Example cellular target engagement data comparing Cpd-X to a reference.
Phase 3: Confirming Downstream Pathway Modulation and Phenotypic Effects
Binding to a target is necessary but not sufficient. We must demonstrate that this engagement leads to the expected biological consequences: inhibition of the target's downstream signaling pathway and, ultimately, the desired cellular phenotype (e.g., decreased proliferation or apoptosis).
Caption: Cpd-X binds TAK1, preventing downstream phosphorylation events.
Experiment 5: Western Blot for Downstream Substrates
-
Causality & Trustworthiness: This is the classic, essential experiment to link target engagement to pathway activity. If our compound inhibits a kinase, we should observe a dose-dependent decrease in the phosphorylation of its known downstream substrates.[21] For a TAK1 inhibitor, this would mean looking at the phosphorylation of IKK or p38. This directly validates the compound's functional effect on the signaling cascade.[22]
-
Protocol: Phospho-Protein Western Blot
-
Treatment & Lysis: Treat cells with a dose range of the imidazo[1,2-b]pyridazine compound for an appropriate time (e.g., 1-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[22]
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).[21]
-
Antibody Probing: Probe one membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-IKK).
-
Loading Control: Crucially, probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein (e.g., anti-total-IKK).[22] This ensures that the observed decrease in the phospho-signal is due to kinase inhibition, not a decrease in the total amount of substrate protein.
-
-
Data Interpretation: A successful result shows a decrease in the phosphorylated substrate signal with increasing drug concentration, while the total substrate signal remains constant. This provides strong evidence of specific pathway inhibition.[23]
Experiment 6: Phenotypic Assays
-
Causality: The final step is to connect the molecular MoA to a relevant cellular outcome. If the target pathway (e.g., TAK1/NF-κB) is known to promote cell survival, its inhibition should lead to decreased cell viability or increased apoptosis.[6]
-
Methodology:
-
Cell Viability: Treat various cell lines (both sensitive and resistant, if possible) with the compound for 48-72 hours and measure viability using assays like MTT or CellTiter-Glo®.
-
Apoptosis: Measure markers of apoptosis, such as Caspase-3/7 activity or Annexin V staining, after a shorter treatment period (e.g., 24 hours).
-
-
Data Interpretation: The EC50 values from these phenotypic assays should correlate with the concentrations required to inhibit the downstream signaling pathway. This provides the ultimate validation that the compound's anti-proliferative effect is a direct consequence of its on-target activity.[24]
Conclusion: Building a Coherent Mechanistic Narrative
Validating the mechanism of action for a novel imidazo[1,2-b]pyridazine compound is a systematic process of building a logical and evidence-based narrative. By progressing from broad biochemical screening to specific, quantitative measures of cellular target engagement and finally to the confirmation of downstream pathway modulation and phenotypic outcomes, researchers can establish a high degree of confidence in their compound's MoA. This rigorous, multi-tiered approach, which directly compares compound performance to established alternatives, is essential for advancing promising molecules through the drug discovery pipeline.
References
- Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL
- Title: NanoBRET® Target Engagement BET BRD Assays Source: Promega Corporation URL
- Title: NanoBRET® Target Engagement | Live-Cell Compound Binding Assay Source: Promega URL
-
Title: NanoBRET™ Target Engagement for drug development Source: News-Medical.Net URL: [Link]
-
Title: Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors Source: ResearchGate URL: [Link]
-
Title: NanoBRET Assay Services Source: Reaction Biology URL: [Link]
-
Title: Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells Source: Lab Manager URL: [Link]
- Source: MedChemComm (RSC Publishing)
- Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
- Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: AACR Journals URL
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: The cellular thermal shift assay of MEK in the presence of inhibitors,... Source: ResearchGate URL: [Link]
-
Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: PubMed URL: [Link]
-
Title: Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments Source: Cell Signaling Technology (via YouTube) URL: [Link]
-
Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: PMC - NIH URL: [Link]
-
Title: On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds Source: DergiPark URL: [Link]
-
Title: Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: PubMed URL: [Link]
-
Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: PMC - NIH URL: [Link]
-
Title: Exploring the untapped pharmacological potential of imidazopyridazines Source: PMC - NIH URL: [Link]
-
Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: MDPI URL: [Link]
-
Title: Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy Source: ResearchGate URL: [Link]
-
Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index Source: PubMed Central URL: [Link]
-
Title: Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes Source: MDPI URL: [Link]
-
Title: Imidazo[1,2-b]pyridazine Source: Chem-Impex URL: [Link]
-
Title: Cellular Context Influences Kinase Inhibitor Selectivity Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Imidazopyridazine Source: Wikipedia URL: [Link]
-
Title: Validation of the p21-Activated Kinases as Targets for Inhibition in Neurofibromatosis Type 2 Source: AACR URL: [Link]
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Comparative Guide: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine Scaffolds
Executive Summary: The "Nitrogen Walk" Decision
In fragment-based drug discovery (FBDD) and lead optimization, the transition from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine is a classic "scaffold hop." While structurally isosteric, the insertion of a single nitrogen atom at position 5 (the "b-fusion" nitrogen) drastically alters the electronic landscape.
The Verdict:
-
Select Imidazo[1,2-a]pyridine when you require a robust, lipophilic core with higher basicity (pKa ~5.6–6.8) to drive solubility via protonation or to target hydrophobic pockets (e.g., GPCR allosteric sites like in Zolpidem).
-
Select Imidazo[1,2-b]pyridazine when you need to lower cLogP, increase polarity (lower plasma protein binding), or introduce an additional hydrogen bond acceptor (HBA) to gain selectivity in kinase hinge regions (e.g., Ponatinib, TAK1 inhibitors).
Part 1: Electronic & Physicochemical Profiling
The fundamental difference lies in the electron-deficient nature of the pyridazine ring compared to the pyridine ring. This "nitrogen walk" reduces electron density in the
Comparative Data Matrix
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine | Impact on Drug Design |
| Core Structure | 1 Bridgehead N | 1 Bridgehead N + 1 Ring N (Pos 5) | Pyridazine is more polar (lower LogP). |
| Basicity (pKa) | Higher (~5.6 - 6.8) | Lower (~3.0 - 4.5) | Pyridazine is less likely to be protonated at physiological pH, improving passive permeability but potentially reducing solubility if reliant on ionization. |
| H-Bonding | 1 Acceptor (N1) | 2 Acceptors (N1, N5) | The N5 nitrogen is a critical vector for kinase hinge binding (e.g., interacting with backbone NH). |
| Metabolic Stability | Susceptible to oxidative metabolism on the 6-membered ring. | Electron-deficient ring is generally more resistant to direct oxidation but can be susceptible to nucleophilic attack. | |
| Solubility | Moderate (Lipophilicity dependent) | Improved (due to lower lipophilicity/higher polarity). | Preferred scaffold for lowering lipophilicity efficiency (LLE). |
Structural Logic Diagram
Figure 1: Decision logic for scaffold selection based on physicochemical requirements.
Part 2: Synthetic Accessibility (The GBB Protocol)
While classical condensation (aminopyridazine +
Why GBB?
The GBB reaction allows the one-pot assembly of the scaffold with three points of diversity (C2, C3, and the heterocyclic core) using an amine, an aldehyde, and an isocyanide.[1]
Validated Protocol: GBB Synthesis of Imidazo[1,2-b]pyridazines
Source Validation: Adapted from recent optimization studies (e.g., Beilstein J. Org. Chem. 2024; RSC Adv. 2023).
Reagents:
-
Amine: 3-Amino-6-chloropyridazine (1.0 equiv)
-
Aldehyde: Aryl aldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Scandium Triflate [Sc(OTf)
] (5 mol%) OR Iodine (I ) (10 mol%) -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Workflow:
-
Mixing: In a microwave vial (10 mL), dissolve 3-amino-6-chloropyridazine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in MeOH (3 mL).
-
Activation: Add the catalyst (Sc(OTf)
, 25 mg) and stir at room temperature for 10 minutes to promote imine formation. -
Addition: Add the isocyanide (1.1 mmol) in one portion.
-
Reaction: Seal the vial. Heat to 60°C for 4 hours (conventional heating) OR 100°C for 20 minutes (Microwave irradiation, max power 150W).
-
Work-up: Evaporate solvent under reduced pressure.
-
Purification: The residue is often pure enough for filtration. If not, purify via flash column chromatography (DCM:MeOH gradient 98:2 to 90:10).
Critical Note on Regioselectivity: In the GBB reaction with 3-aminopyridazines, the N2 nitrogen of the pyridazine ring is the nucleophile that attacks the isocyanide intermediate, ensuring the formation of the imidazo[1,2-b] fusion rather than the imidazo[1,2-a] isomer.
Part 3: ADME & Metabolic Stability
The metabolic profile is the primary driver for switching to the pyridazine scaffold.
Metabolic Soft Spots
-
Imidazo[1,2-a]pyridine: The 6-membered ring is electron-rich. It is prone to oxidative metabolism (hydroxylation) by CYP3A4, particularly at the C6 and C8 positions.
-
Imidazo[1,2-b]pyridazine: The extra nitrogen at position 5 withdraws electron density. This deactivates the ring toward electrophilic oxidation (CYP-mediated), often extending half-life (
).-
Risk: The electron-deficient ring can be susceptible to nucleophilic attack (e.g., glutathione conjugation) if a good leaving group (like a halogen) is left at the C6 position.
-
Protocol: Microsomal Stability Assay
To validate the stability advantage, perform this comparative assay.
-
Incubation: Incubate test compounds (1 µM final conc.) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time.
Part 4: Case Study - Kinase Selectivity (DYRK1A/FLT3)
Recent literature (e.g., J. Med.[2][3] Chem. 2023, RSC Med. Chem. 2024) highlights the utility of imidazo[1,2-b]pyridazine in designing inhibitors for DYRK1A (Down syndrome target) and FLT3 (Leukemia target).
Mechanism of Action: In the ATP-binding pocket, the N1 and N5 atoms of the imidazo[1,2-b]pyridazine core often form a bidentate H-bond interaction with the kinase hinge region (e.g., interacting with the backbone NH of Glu or Leu residues). The imidazo[1,2-a]pyridine lacks the N5 acceptor, resulting in a different binding mode or lower affinity for kinases requiring that specific vector.
Pathway Visualization
Figure 2: Impact of scaffold choice on kinase binding mode and selectivity outcomes.
References
-
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University, 2024.
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed, 2017.[4]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives. Journal of Medicinal Chemistry, 2023.[2]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements. Beilstein Journal of Organic Chemistry, 2024.
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent... Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 2019.[5]
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- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Novel Imidazo[1,2-b]pyridazine Kinase Inhibitors
[1][2][3]
Introduction: The Selectivity Paradox
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase drug discovery, yielding potent inhibitors for targets like p38 MAPK , Mps1 (TTK) , CDK12/13 , and Haspin . Its success stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively into the kinase hinge region.
However, this ATP-mimicry creates a "selectivity paradox": the features that make the scaffold potent (hinge binding) also predispose it to off-target promiscuity across the human kinome. For drug development professionals, the challenge is not just designing for potency, but rigorously validating selectivity to avoid toxicity.
This guide compares the performance of novel imidazo[1,2-b]pyridazine analogs against industry standards and details the specific, self-validating protocols required to assess their selectivity profiles.
Comparative Analysis: Novel Analogs vs. Standards
The following analysis contrasts three classes of novel imidazo[1,2-b]pyridazine inhibitors against their respective market/clinical standards. Data is aggregated from recent medicinal chemistry campaigns (see References).
Table 1: Selectivity & Potency Landscape
| Target Kinase | Novel Candidate (Imidazo[1,2-b]pyridazine) | Standard / Benchmark | Comparative Performance Data | Selectivity Mechanism |
| Mps1 (TTK) | Compound 27f (NMS-P153 analog) | Reversine | 27f: IC₅₀ = 0.7 nM (Mps1)Reversine: IC₅₀ ~ 5 nMSelectivity: 27f hits <5 kinases at 1 µM (S-score <0.03). | Exploits a unique hydrophobic pocket induced by the scaffold's 6-substituent. |
| p38α MAPK | Compound 16 (N-oxide derivative) | SB203580 | Cpd 16: IC₅₀ = 9.6 nMSB203580: IC₅₀ = 48 nMCellular: Cpd 16 inhibits TNFα release (IC₅₀ = 46 nM) with superior whole-blood stability. | Induces a "peptide flip" at Met109-Gly110, creating a transient pocket unique to p38. |
| CDK12/13 | Compound 24 (Covalent) | THZ531 | Cpd 24: IC₅₀ = 15.5 nM (CDK12)THZ531: IC₅₀ = 50 nMDifferentiation: Cpd 24 shows reduced inhibition of CDK2/9 compared to THZ531. | Covalent targeting of Cys1039 (CDK12) avoids reversible competition with high intracellular ATP. |
Critical Insight: The "Negative Control" Factor
In all selectivity assays, Staurosporine must be included as a negative control for selectivity. While Staurosporine is a nanomolar inhibitor of most kinases (S(35) score > 0.8), a successful imidazo[1,2-b]pyridazine lead should exhibit an S(35) score of < 0.05 (inhibiting <5% of the kinome at 35% occupancy).
Strategic Screening Workflows
To validate the claims in Table 1, a linear screening cascade is insufficient. You must employ an orthogonal approach that correlates binding affinity with functional inhibition.
Diagram 1: The Selectivity Validation Cascade
This workflow integrates biochemical mapping with cellular reality.
Caption: Orthogonal screening cascade moving from broad biochemical binding (KINOMEscan) to live-cell target occupancy (NanoBRET).
Detailed Experimental Protocols
Protocol A: Broad Spectrum Selectivity (KINOMEscan Variant)
Purpose: To determine the "Selectivity Score" (S-score) and identify off-target liabilities without the interference of ATP concentration variables.
Causality: Traditional radiometric assays use high ATP, which can mask the potency of ATP-competitive inhibitors. This competitive binding assay removes ATP to measure true thermodynamic affinity (
-
Preparation:
-
Prepare 11-point serial dilutions of the imidazo[1,2-b]pyridazine candidate in 100% DMSO (100x stock).
-
Control: Include Staurosporine (promiscuous) and DMSO-only (blank).
-
-
Assay Assembly:
-
Competition & Wash:
-
Quantification (qPCR):
Protocol B: Cellular Target Engagement (NanoBRET)
Purpose: To prove the inhibitor enters the cell and binds the target in the presence of physiological ATP.
Self-Validating Step: This assay uses a "Tracer" (fluorescent probe) that generates a BRET signal with the NanoLuc-fused kinase.[4] If your compound binds, it displaces the tracer, losing the BRET signal.[4][5]
-
Transfection (Day 1):
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc-Kinase fusion (e.g., NanoLuc-p38α).
-
Plate cells in 96-well format (20,000 cells/well).
-
-
Tracer Addition (Day 2):
-
Add the cell-permeable fluorescent Tracer (specific to the kinase family) at a concentration near its
(previously determined).
-
-
Compound Treatment:
-
Add the imidazo[1,2-b]pyridazine inhibitor (serial dilution).
-
Incubate: 2 hours at 37°C / 5% CO₂.
-
-
Measurement:
-
Add NanoBRET Nano-Glo Substrate.
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader.
-
-
Analysis:
-
Calculate milliBRET units (mBU).
-
Plot mBU vs. log[Compound].
-
Validation: The IC₅₀ derived here represents the intracellular affinity. If Biochemical IC₅₀ is 1 nM but NanoBRET IC₅₀ is >1000 nM, the compound has poor permeability or is outcompeted by intracellular ATP.
-
Mechanistic Insight: Structure-Activity Relationship (SAR)
The selectivity of this scaffold is rarely accidental. It is often driven by specific structural modifications that exploit unique kinase conformations.
Diagram 2: The "Peptide Flip" Mechanism (p38 MAPK Case)
How imidazo[1,2-b]pyridazines achieve selectivity over similar kinases.
Caption: The C3/C6 substituents induce a rare backbone flip in p38 MAPK, creating a selectivity pocket not present in off-targets.
Interpretation of SAR Data
-
C3 Position: Critical for solubility and accessing the solvent-exposed region.
-
C6 Position: The "Selectivity Vector." Substituents here (e.g., aryl groups in Mps1 inhibitors) probe the hydrophobic back-pocket (Gatekeeper region).
-
Covalent Warheads: Attaching acrylamides to the C6 or C8 position (as in CDK12/13 inhibitors) allows targeting of non-catalytic cysteines, rendering the inhibitor irreversible and highly selective against kinases lacking that specific cysteine.
References
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Journal of Medicinal Chemistry. (2015).
-
Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. (2018).[6][7]
-
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. (2025).[8]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol. Promega Technical Manual.
-
KINOMEscan® Kinase Assay Principle. DiscoverX / Eurofins.
Sources
- 1. Assay in Summary_ki [bindingdb.org]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
- 6. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 7. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal Protocol: 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Executive Summary & Immediate Action
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a halogenated heterocyclic carboxylic acid commonly used as a scaffold in drug discovery (e.g., kinase inhibitors). Due to the presence of the iodine atom and the acidic moiety , this compound requires specific segregation from standard non-halogenated organic waste streams to prevent incinerator corrosion and toxic iodine vapor release.
Critical Disposal Rule: Do NOT dispose of this compound down the drain or in "General Organic" waste bins. It must be treated as Halogenated Hazardous Waste .
Chemical Characterization & Hazard Assessment
As a specific Safety Data Sheet (SDS) for this exact intermediate may not be available in all databases, we apply Structure-Activity Relationship (SAR) logic based on its close analog, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 14714-24-0), and the properties of aryl iodides.
Physicochemical Profile
| Property | Value / Classification | Operational Implication |
| Physical State | Solid (Powder) | High dust potential; requires particulate respirator/hood. |
| Acidity | Acidic (Carboxylic Acid) | Incompatible with strong bases and oxidizers. |
| Halogen Content | Iodine (I) at C-6 | CRITICAL: Combustion releases corrosive |
| Solubility | DMSO, DMF, dilute base | Poor solubility in water/acidic media. |
GHS Hazard Classification (Predicted)
Based on analog analysis (CAS 14714-24-0):
-
H315: Causes skin irritation.[1]
-
Precautionary Principle: Treat as a potential sensitizer and target organ toxicant due to the organoiodine moiety.
Waste Segregation & Disposal Workflow
The presence of iodine dictates the disposal route.[3][4] Many industrial incinerators require iodinated waste to be flagged because elemental iodine (
The "Self-Validating" Disposal System
To ensure compliance and safety, follow this decision matrix.
Figure 1: Decision tree for segregating this compound waste based on physical state and solvent matrix.
Detailed Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction/transport.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin.
-
Labeling:
-
Primary Constituent: this compound.
-
Hazard Checkbox: Toxic, Irritant.
-
Note: Write "CONTAINS IODINE" clearly on the tag. This alerts the disposal facility to use appropriate incineration protocols.
-
B. Liquid Waste (Solutions)
-
Organic Solutions (DMSO/DMF/DCM):
-
Dispose of in the Halogenated Solvent waste stream (Waste Code F002 or characteristic D001/D002 depending on solvent).
-
Never mix with non-halogenated solvents (like Acetone/Methanol) if your facility separates them, as the iodine content contaminates the "fuel blending" stream.
-
-
Aqueous Solutions:
-
If the compound was dissolved in base (NaOH) for extraction, the solution is likely basic.
-
Do not neutralize in the waste container (risk of heat/gas evolution). Collect as "Aqueous Waste - Basic, Toxic" .
-
Emergency Contingencies: Spill Management
Standard Operating Procedure (SOP) for spills < 10g.
Dry Spill (Powder)
-
PPE: Nitrile gloves (double gloved), safety goggles, N95 respirator or lab hood sash lowered.
-
Containment: Cover the powder with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop material into the Solid Hazardous Waste container.
-
Decontamination: Wipe the surface with a 10% Sodium Thiosulfate solution (neutralizes trace iodine) followed by water.
Wet Spill (Solution)
-
Absorb: Use vermiculite or a generic "Chem-Sorb" pad.
-
Neutralization (If Acidic): If the spill involves the free acid in a non-buffered system, sprinkle Sodium Bicarbonate (
) over the spill until bubbling ceases. -
Disposal: Place all absorbent materials into a heavy-duty plastic bag, seal, and place in the Solid Hazardous Waste bin.
Regulatory Compliance (USA/EU Context)
US EPA (RCRA) Classification
This compound is not explicitly listed on the P-list or U-list. Therefore, waste determination is based on Characteristics :
-
Waste Code: Likely "Unlisted Hazardous Waste" unless mixed with listed solvents (e.g., Methylene Chloride -> F002 ).
-
If the waste solution pH is < 2, it carries code D002 (Corrosive).[5]
European Waste Catalogue (EWC)
-
Code 07 05 13:* Solid wastes containing hazardous substances (from the manufacture of pharmaceuticals).
-
Code 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances.
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[5] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Personal protective equipment for handling 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Executive Safety Summary
Treat this compound as a Pharmacologically Active Substance (PAS). While generic Safety Data Sheets (SDS) for early-stage intermediates often default to "Irritant" or "No Data Available," 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a privileged scaffold used in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and IL-17A inhibitors.
Immediate Directive: Do not handle on an open bench. All solid-state manipulation requires a certified chemical fume hood or powder containment enclosure.
Hazard Analysis & Risk Assessment (The "Why")
As researchers, we cannot rely solely on the absence of toxicity data. We must infer risk from Structure-Activity Relationships (SAR) .
| Structural Feature | Chemical Hazard | Biological Hazard |
| Carboxylic Acid (-COOH) | Proton Donor: Causes immediate irritation to mucous membranes (eyes, respiratory tract) and skin. | Solubility: Increases solubility in physiological pH, facilitating systemic absorption if inhaled. |
| Imidazo[1,2-b]pyridazine Core | Nitrogen Rich: Potential for sensitization.[1] | Bioactivity: A known pharmacophore for kinase inhibition (VEGF, Bcr-Abl).[2] Potential for off-target reproductive or developmental toxicity. |
| Iodine Substituent (-I) | Leaving Group: High reactivity in cross-coupling reactions (Suzuki, Sonogashira). | Heavy Atom Effect: Increases lipophilicity compared to chloro-analogs, potentially enhancing cell membrane permeability. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to halogenated heterocyclic carboxylic acids.
Core PPE Requirements
| Body Zone | PPE Standard | Scientific Rationale |
| Respiratory | Engineering Control Primary: Chemical Fume Hood (Face Velocity: 0.5 m/s). PPE Secondary: N95/P100 (if hood failure risk exists). | The carboxylic acid moiety makes this a respiratory irritant. The solid is likely a fine, electrostatic powder that aerosolizes easily. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient. | Acidic powders cause corneal opacity upon contact with eye moisture. Goggles provide a seal against airborne dust. |
| Dermal (Hands) | Double Gloving Protocol: Inner: Nitrile (4 mil). Outer: Nitrile (Long-cuff, 5-8 mil) or Laminate (Silver Shield). | Permeation Risk: While the solid is slow to permeate, the solvents used to dissolve it (DMSO, DMF) permeate standard nitrile in <15 mins, carrying the compound through the skin. |
| Body | Lab Coat (Buttoned, High-neck) + Tyvek® Sleeves . | Prevents "cuff gap" exposure where the glove meets the lab coat—a common site for dermatitis in medicinal chemists. |
Operational Protocols (Step-by-Step)
Protocol A: Weighing & Transfer (Solid State)
Context: This is the highest risk operation due to dust generation.
-
Static Neutralization: Place an ionizing fan or antistatic gun inside the fume hood 5 minutes prior to weighing. Heterocyclic powders are prone to static charge, causing "fly-away" dust.
-
Taring: Tare the vial inside the hood. Do not move the balance in and out.
-
Transfer: Use a disposable anti-static spatula.
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous solid waste.
Protocol B: Solubilization (Liquid State)
Context: Dissolving in DMSO/DMF/DMAc.
-
Solvent Addition: Add solvent slowly. The carboxylic acid may generate mild heat of solvation.
-
Venting: Do not cap the vial tightly immediately if mild exotherm is observed.
-
Syringe Handling: If transferring the solution via syringe, use Luer-lock needles to prevent pressure-induced detachment (spraying).
Emergency Response Logic
Scenario: Powder Spill inside Fume Hood
-
Do NOT use compressed air. This will aerosolize the potent acid.
-
Cover: Gently cover the spill with a chemically compatible absorbent pad or paper towel dampened with water (to suppress dust).
-
Neutralize: Wipe the area with a mild sodium bicarbonate solution (neutralizes the carboxylic acid).
-
Clean: Final wipe with water, then ethanol.
Scenario: Skin Exposure (Solution)
-
Immediate Action: Remove contaminated gloves/clothing immediately.[3][4][5] Do not peel gloves over the skin; peel them away.
-
Flush: Wash with copious soap and water for 15 minutes.
-
Medical: Report as a "Potential Kinase Inhibitor Exposure" to medical personnel.
Disposal & Waste Management
-
Segregation: This compound contains Iodine. Do not mix with "Non-Halogenated" organic waste.
-
Labeling: Waste containers must be labeled: "Halogenated Organic Waste - Contains Bioactive Heterocycle."
-
Sharps: Any needle used with this compound is automatically hazardous. Do not recap.
Visualized Safety Workflow
The following diagram illustrates the decision logic for handling "Unknown Bioactives" like this compound.
Caption: Hierarchy of controls for handling halogenated heterocyclic carboxylic acids in solid vs. solution states.
References
-
Garrido, A., et al. (2021).[6][7] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.
-
TCI Chemicals. (2024).[8][9] "Safety Data Sheet: 6-Chloroimidazo[1,2-b]pyridazine (Analog Data)."
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.
-
Coates, D. A., et al. (2020). "Imidazo[1,2-b]pyridazines as IL-17A Inhibitors." ACS Medicinal Chemistry Letters.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 8. tcichemicals.com [tcichemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
